molecular formula C15H10BrFN4S B3025693 Flubrotizolam CAS No. 57801-95-3

Flubrotizolam

Cat. No.: B3025693
CAS No.: 57801-95-3
M. Wt: 377.2 g/mol
InChI Key: VOZDBDBHBXLWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flubrotizolam is an analytical reference standard categorized as a thienodiazepine. This product is intended for research and forensic applications.>

Properties

IUPAC Name

4-bromo-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZDBDBHBXLWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)Br)C(=NC2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206503
Record name Flubrotizolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57801-95-3
Record name Flubrotizolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057801953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flubrotizolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUBROTIZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWK85P59MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Flubrotizolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flubrotizolam (2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a potent thienotriazolodiazepine derivative. This document provides a comprehensive technical overview of its synthesis and chemical characterization, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines information from analogous compounds, particularly brotizolam, with general synthetic strategies for this class of molecules and analytical data from various sources. It is important to note that this compound is a designer drug and a controlled substance in many jurisdictions.

Chemical Identity and Physicochemical Properties

This compound is a synthetic compound belonging to the thienotriazolodiazepine class, structurally related to well-known benzodiazepines. Its structure features a thiophene (B33073) ring fused to a triazolo-diazepine ring system.

PropertyValueSource
IUPAC Name 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepine
CAS Number 57801-95-3
Molecular Formula C₁₅H₁₀BrFN₄S
Molecular Weight 377.23 g/mol
Appearance Crystalline solid
Solubility DMF: 5 mg/mLDMSO: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL
λmax 244 nm

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound likely starts from a substituted 2-aminothiophene derivative. The key steps would involve the formation of the diazepine (B8756704) ring and subsequent cyclization to form the triazole ring.

Synthesis A 2-Amino-3-aroylthiophene derivative B Thieno[3,2-e][1,4]diazepine-2-thione A->B Ring closure with a thiocarbonyl source C 2-Hydrazinyl-thieno[3,2-e][1,4]diazepine B->C Reaction with hydrazine (B178648) D This compound C->D Triazole ring formation with an orthoester

A proposed synthetic pathway for this compound.
Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on the synthesis of similar thienotriazolodiazepines. These should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of the Thieno[3,2-e]diazepine-2-thione Intermediate

A substituted 2-aminothiophene, likely a 2-amino-3-(2-fluorobenzoyl)thiophene derivative, would serve as the starting material. This could be synthesized via the Gewald reaction. The thieno[3,2-e]diazepine-2-thione can be formed by reacting the aminothiophene with a suitable reagent to build the diazepine ring, followed by thionation.

Step 2: Formation of the 2-Hydrazinyl-thieno[3,2-e]diazepine

The thienodiazepinethione is then reacted with hydrazine hydrate. This reaction typically involves heating the reactants in a suitable solvent like ethanol (B145695) to substitute the thione group with a hydrazine moiety.

Step 3: Cyclization to this compound

The final step is the formation of the triazole ring. This is commonly achieved by reacting the hydrazinyl intermediate with an orthoester, such as triethyl orthoacetate, in the presence of an acid catalyst. This reaction leads to the cyclization and formation of the triazolo ring, yielding this compound.

Chemical Characterization

The characterization of this compound relies on various analytical techniques to confirm its structure and purity.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification of this compound. The fragmentation pattern provides a characteristic fingerprint of the molecule.

Ionm/z (Observed)Putative Fragment Structure
[M+H]⁺377.9862Intact molecule with a proton
[M-Br]⁺298.0676Loss of the bromine atom
[M-Br-N₂]⁺270.0621Subsequent loss of a nitrogen molecule
[M-Br-N₂-HCN]⁺243.0511Contraction of the diazepine ring

Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

A general LC-HRMS method for the analysis of designer benzodiazepines can be adapted for this compound.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acidifier like formic acid.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is used for accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool for the separation and identification of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph: A standard GC system equipped with a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Program: A temperature gradient program is used to separate the analytes.

  • Mass Spectrometer: A quadrupole mass spectrometer is commonly used.

  • Ionization: Electron ionization (EI) at 70 eV is standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH₃~2.5s
CH₂~4.0 - 4.5m
Thiophene-H~7.0 - 7.2s
Aromatic-H~7.1 - 7.8m

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
CH₃~12-15
CH₂~45-50
Thiophene-C~115-135
Aromatic-C~115-140
C=N~160-170
C-Br~100-110

Note: These are predicted values and should be used with caution. Experimental verification is necessary for accurate assignments.

Mechanism of Action: GABA-A Receptor Signaling

Like other benzodiazepines, this compound is believed to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA in Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl⁻ Channel (closed) Chloride_Channel_open Cl⁻ Channel (open) GABA_A_Receptor->Chloride_Channel_open Conformational Change GABA_synapse->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Binds (Allosteric site) Chloride_influx Cl⁻ Influx Chloride_Channel_open->Chloride_influx Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_influx->Hyperpolarization Leads to

GABA-A receptor signaling pathway modulated by this compound.

The binding of GABA to the GABA-A receptor opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound is thought to bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride influx and greater neuronal inhibition. This results in the sedative, anxiolytic, and muscle relaxant properties associated with this class of compounds.

Conclusion

This technical guide provides a summary of the available information on the synthesis and chemical characterization of this compound. While a complete experimental dataset is not publicly available, a plausible synthetic route has been outlined, and key analytical data from mass spectrometry have been presented. The mechanism of action via the GABA-A receptor is consistent with its classification as a thienotriazolodiazepine. Further research is needed to fully elucidate the detailed synthetic procedures and obtain comprehensive spectroscopic data, particularly experimental NMR spectra, for this compound. The information provided herein should serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and forensic science.

References

An In-depth Technical Guide to the Mechanism of Action of Thieno-triazolo Designer Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno-triazolo designer benzodiazepines represent a significant class of novel psychoactive substances (NPS). Structurally, they are characterized by a thiophene (B33073) ring fused to a triazolodiazepine core.[1] This guide provides a detailed examination of their core mechanism of action, focusing on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, and presents quantitative data, experimental protocols, and visual diagrams to elucidate their pharmacological properties.

Like classical benzodiazepines such as diazepam and triazolobenzodiazepines like alprazolam, thieno-triazolo derivatives primarily act as positive allosteric modulators (PAMs) of the GABA-A receptor.[1][2] This modulation enhances the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS), resulting in sedative, anxiolytic, hypnotic, and muscle relaxant properties.[3][4]

Core Mechanism of Action: GABA-A Receptor Modulation

The primary molecular target for thieno-triazolo benzodiazepines is the GABA-A receptor, a pentameric ligand-gated ion channel composed of five subunits that form a central chloride (Cl-) ion pore. The most common subunit combination in the brain consists of two α, two β, and one γ subunit.

The mechanism of action can be detailed as follows:

  • Binding to an Allosteric Site: Thieno-triazolo benzodiazepines do not bind to the same site as the endogenous ligand GABA (the orthosteric site). Instead, they bind to a distinct allosteric site, known as the benzodiazepine (B76468) (BZD) site. This high-affinity site is located at the interface between the α and γ subunits of the GABA-A receptor. The specific α subunit (e.g., α1, α2, α3, or α5) present in the receptor complex influences the pharmacological effect.

  • Conformational Change and Potentiation: The binding of a thieno-triazolo benzodiazepine to the BZD site induces a conformational change in the GABA-A receptor. This change increases the receptor's affinity for GABA.

  • Enhanced GABAergic Neurotransmission: By increasing GABA's affinity, these compounds enhance the effect of GABA that is already present. This leads to a more frequent opening of the chloride ion channel.

  • Neuronal Hyperpolarization: The increased influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane. This makes the neuron less likely to fire an action potential in response to excitatory stimuli.

  • CNS Depression: The cumulative effect of this enhanced inhibition across neuronal networks in the brain results in the characteristic CNS depressant effects of these compounds, including sedation and anxiety reduction.

It is crucial to note that these compounds are modulators, not direct agonists. In the absence of GABA, they have no effect on the chloride channel. Their modulatory effect is also self-limiting; they do not increase the channel's conductance beyond the maximum level that can be achieved by high concentrations of GABA alone.

Caption: Signaling pathway of GABA-A receptor modulation.

Pharmacodynamics of Representative Compounds

While many designer benzodiazepines exist, comprehensive pharmacodynamic data is often limited to a few well-studied examples. Etizolam is a thienodiazepine derivative with a triazolo ring, making it a key compound for understanding this class.

Etizolam: Studies on recombinant human GABA-A receptors have shown that etizolam is a potent modulator. It binds with high affinity to the benzodiazepine site and effectively enhances GABA-induced chloride currents. For example, on receptors with the α1β2γ2S subunit combination, etizolam demonstrates significant potentiation of GABA-induced currents. The sedative effects of etizolam are primarily mediated by its action on α1-containing receptors, while its anxiolytic effects are linked to α2- and α3-containing receptors.

Flubrotizolam: this compound is another potent thieno-triazolo derivative known for its strong sedative and anxiolytic effects, which are observable even at sub-milligram doses. Its mechanism is consistent with other benzodiazepines, acting as a positive allosteric modulator at the GABA-A receptor to suppress central nervous system activity.

Quantitative Data Summary

The following table summarizes key quantitative pharmacodynamic parameters for etizolam, with the classical triazolobenzodiazepine alprazolam included for comparison. This data is derived from studies on recombinant human GABA-A receptors expressed in oocytes.

CompoundReceptor SubunitsBinding Affinity (Ki, nmol/L)Efficacy (EC₅₀, nmol/L)Max Potentiation of GABA Current (%)Reference
Etizolam Rat Cortical Membranes4.5N/AN/A
α1β2γ2SN/A9273%
Alprazolam Rat Cortical Membranes7.9N/AN/A
α1β2γ2SN/A5698%

N/A: Not Applicable or Not Available in the cited source.

Experimental Protocols

The characterization of thieno-triazolo benzodiazepines involves a combination of binding and functional assays.

1. Radioligand Binding Assay (for Determining Binding Affinity, Ki)

  • Objective: To determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

  • Methodology:

    • Tissue Preparation: Membranes are prepared from a brain region rich in GABA-A receptors, such as the rat cerebral cortex.

    • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the BZD site (e.g., [³H]flunitrazepam).

    • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., etizolam). The test compound competes with the radioligand for binding to the receptor.

    • Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for Determining Efficacy, EC₅₀)

  • Objective: To measure the functional potentiation of GABA-induced chloride currents by a test compound.

  • Methodology:

    • Receptor Expression: Messenger RNA (mRNA) encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S) is injected into Xenopus laevis oocytes. The oocytes then express functional receptors on their surface membranes.

    • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. The voltage across the oocyte membrane is "clamped" at a fixed potential (e.g., -70 mV).

    • Drug Application: A low concentration of GABA (typically the EC₅-EC₂₀) is applied to the oocyte to elicit a baseline chloride current.

    • Co-application: Varying concentrations of the test compound (e.g., etizolam) are then co-applied with GABA. The potentiation of the GABA-induced current by the test compound is measured.

    • Data Analysis: A concentration-response curve is generated by plotting the potentiation against the concentration of the test compound. The EC₅₀, which is the concentration of the compound that produces 50% of its maximal effect, is determined from this curve.

Experimental_Workflow cluster_affinity Binding Affinity (Ki) Determination cluster_efficacy Functional Efficacy (EC50) Determination A1 Prepare Brain Membranes A2 Incubate with [3H]Ligand & Test Compound A1->A2 A3 Filter and Count Radioactivity A2->A3 A4 Calculate IC50 & Ki A3->A4 End Pharmacodynamic Profile A4->End B1 Express Receptors in Xenopus Oocytes B2 Perform Two-Electrode Voltage Clamp B1->B2 B3 Co-apply GABA & Test Compound B2->B3 B4 Measure Current Potentiation B3->B4 B5 Calculate EC50 B4->B5 B5->End Start Compound Characterization Start->A1 Binding Studies Start->B1 Functional Studies

Caption: Experimental workflow for compound characterization.

Conclusion

The mechanism of action of thieno-triazolo designer benzodiazepines is centered on their role as positive allosteric modulators of the GABA-A receptor. By binding to the benzodiazepine site, they enhance the natural inhibitory function of GABA, leading to a decrease in neuronal excitability throughout the central nervous system. The specific pharmacological profile of each compound, including its potency and the balance of its sedative versus anxiolytic effects, is determined by its binding affinity and efficacy at different GABA-A receptor subunit combinations. The continued application of detailed experimental protocols, such as radioligand binding assays and electrophysiological recordings, is essential for characterizing the growing number of these novel psychoactive substances and understanding their potential risks and therapeutic applications.

References

Pharmacokinetics and pharmacodynamics of Flubrotizolam in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Flubrotizolam: A Preclinical Profile of a Novel Thienotriazolodiazepine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available scientific information regarding the preclinical pharmacokinetics and pharmacodynamics of this compound. It is critical to note that, as a recently emerged designer drug, comprehensive, peer-reviewed preclinical data from controlled animal studies are largely absent from the public domain. The majority of available information is derived from in vitro metabolism studies and forensic toxicology reports.

Introduction

This compound is a potent thienotriazolodiazepine that appeared on the illicit market around 2021 as a "research chemical".[1][2] Structurally, it is an analog of the medically used benzodiazepine (B76468), brotizolam.[2][3] Like other benzodiazepines, its pharmacological effects are presumed to be mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4] While in silico studies suggest this compound possesses extraordinarily high biological activity, a lack of formal in vivo studies means its full pharmacokinetic and pharmacodynamic profile remains to be substantiated. This guide consolidates the existing data on its metabolism and provides a framework for its preclinical evaluation.

Pharmacodynamics (PD)

No formal preclinical pharmacodynamic studies in animal models have been published for this compound. The mechanism of action is inferred from its structural class.

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines bind to an allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel in the central nervous system. This binding potentiates the effect of the endogenous neurotransmitter GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron. This enhanced inhibitory signaling results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle-relaxant effects associated with this drug class.

GABA_A_Signaling Figure 1: Benzodiazepine Mechanism of Action at the GABA-A Receptor cluster_effect Pharmacological Effect GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel (Closed) GABA_A->Cl_channel Cl_open Chloride (Cl-) Channel (Opens) Cl_channel->Cl_open Increased opening frequency GABA GABA GABA->GABA_A Binds BZD This compound (Benzodiazepine) BZD->GABA_A Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization Cl_open->Hyperpolarization Leads to Inhibition CNS Depression (Sedation, Anxiolysis) Hyperpolarization->Inhibition Results in

Figure 1: Benzodiazepine Mechanism of Action at the GABA-A Receptor

Pharmacokinetics (PK)

Comprehensive in vivo pharmacokinetic data for this compound from preclinical animal models (e.g., plasma concentration-time profiles, bioavailability, volume of distribution) are not available. The primary focus of existing research has been on metabolic profiling using in vitro systems.

Metabolism

The metabolism of this compound has been investigated using human hepatocytes. The primary metabolic pathways involve Phase I hydroxylation followed by Phase II glucuronidation. Six distinct metabolites have been tentatively identified. These findings are consistent with the metabolism of its structural analog, brotizolam. Based on studies of similar compounds like flubromazolam, the hydroxylation is likely mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5.

Table 1: Summary of this compound Metabolites Identified in Human Hepatocytes

Metabolite ID Proposed Biotransformation Phase of Metabolism
M1 N-Glucuronide Phase II
M2 Reduced-hydroxy-N-glucuronide Phase I & II
M3/M4 6-Hydroxy-glucuronide (diastereomers) Phase I & II
M5 α-Hydroxy-flubrotizolam Phase I
M6 6-Hydroxy-flubrotizolam Phase I

Source: Data synthesized from multiple studies identifying metabolites in human hepatocyte incubations.

Excretion

The excretion profile of this compound has not been formally studied. However, by analogy to brotizolam, it is expected that less than 1% of the parent drug is excreted unchanged in urine, with the majority being eliminated as hydroxylated and conjugated metabolites.

Experimental Protocols

In Vitro Metabolism in Human Hepatocytes

This protocol describes a representative method for identifying metabolic pathways of a novel compound like this compound.

Objective: To identify and characterize Phase I and Phase II metabolites of this compound using an in vitro model.

Materials:

  • This compound reference standard

  • Cryopreserved human hepatocytes (pooled from multiple donors)

  • Hepatocyte thawing and plating media

  • Incubation medium (e.g., Williams' Medium E)

  • Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) system

  • In silico prediction software (e.g., GLORYx)

Methodology:

  • In Silico Prediction: A SMILES string of the this compound structure is input into metabolite prediction software to generate a list of probable Phase I and Phase II metabolites. This list is used to guide the search during mass spectrometry data analysis.

  • Hepatocyte Revival: Cryopreserved hepatocytes are thawed in a water bath and suspended in thawing medium. The cells are centrifuged to form a pellet, which is then resuspended. Cell viability is assessed using a method like the Trypan blue exclusion assay.

  • Incubation: A known concentration of viable hepatocytes (e.g., 2 × 10^6 cells/mL) is incubated with a specific concentration of this compound (e.g., 10 µM) in incubation medium. The incubation is carried out in a controlled environment (e.g., 37°C, 5% CO2) for a set time, typically around 3 hours.

  • Sample Quenching & Preparation: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile). The sample is centrifuged to precipitate proteins, and the supernatant containing the parent drug and metabolites is collected for analysis.

  • UHPLC-HRMS/MS Analysis: The supernatant is injected into the UHPLC-HRMS/MS system. Chromatographic separation is performed, followed by high-resolution mass spectrometry to detect the parent compound and its metabolites based on their accurate mass. Data-dependent fragmentation (MS/MS) is used to elucidate the structures of the identified metabolites.

  • Data Analysis: The acquired mass spectrometry data is mined using software tools, comparing the detected masses against the in silico predicted metabolites and identifying novel biotransformations.

Proposed Preclinical Evaluation Workflow

Given the absence of published preclinical studies, the following diagram illustrates a typical, logical workflow for the pharmacokinetic and pharmacodynamic evaluation of a novel benzodiazepine analog like this compound.

Preclinical_Workflow Figure 2: Generalized Workflow for Preclinical PK/PD Evaluation start Compound Synthesis & Characterization in_vitro_pk In Vitro PK/Metabolism (Microsomes, Hepatocytes) start->in_vitro_pk in_vitro_pd In Vitro PD (Receptor Binding Assays) start->in_vitro_pd lead_selection Lead Candidate Selection in_vitro_pk->lead_selection in_vitro_pd->lead_selection animal_pk Animal PK Studies (Rodent, Non-Rodent) - IV, PO administration - Blood/Plasma Sampling lead_selection->animal_pk Promising Profile animal_pd Animal PD/Efficacy Models - Elevated Plus Maze (Anxiety) - Rotarod (Sedation) - Seizure Models animal_pk->animal_pd prelim_tox Preliminary Toxicology (Dose Range Finding) animal_pk->prelim_tox pk_pd_modeling PK/PD Modeling (Exposure-Response) animal_pd->pk_pd_modeling final_decision Go/No-Go Decision for IND-Enabling Studies pk_pd_modeling->final_decision prelim_tox->pk_pd_modeling

Figure 2: Generalized Workflow for Preclinical PK/PD Evaluation

Conclusion and Future Directions

The current understanding of this compound's pharmacology is limited, primarily focusing on its in vitro metabolism, which shows pathways common to other thienotriazolodiazepines. There is a significant knowledge gap regarding its in vivo pharmacokinetics and pharmacodynamics. To properly assess the potential risks and effects of this compound, rigorous preclinical studies are required. Future research should prioritize:

  • Receptor Binding Assays: Quantifying the binding affinity and functional activity of this compound at various GABA-A receptor subtypes.

  • In Vivo Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile in validated animal models to determine key parameters like half-life, clearance, and bioavailability.

  • In Vivo Pharmacodynamic Studies: Utilizing established animal models to quantify its potency and efficacy in producing anxiolytic, sedative, and other relevant behavioral effects.

  • PK/PD Modeling: Integrating pharmacokinetic and pharmacodynamic data to establish a clear relationship between drug exposure and pharmacological effect.

References

In Vitro Metabolism of Flubrotizolam in Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flubrotizolam, a potent thieno-triazolo designer benzodiazepine (B76468), has emerged on the illicit drug market, necessitating a thorough understanding of its metabolic fate for forensic and clinical toxicology.[1][2][3][4][5] This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, with a focus on studies utilizing human liver microsomes. Due to the limited availability of research specifically on this compound with human liver microsomes, this guide also incorporates findings from studies with human hepatocytes and analogous benzodiazepines like Brotizolam and Flubromazolam to construct a detailed metabolic profile and propose experimental protocols. The primary metabolic pathways involve hydroxylation, mediated predominantly by cytochrome P450 enzymes, followed by glucuronidation. This document outlines detailed experimental methodologies, summarizes key metabolic products, and presents visual diagrams of the metabolic pathways and experimental workflows to aid researchers in the design and execution of in vitro metabolism studies of this compound.

Introduction

This compound is a novel psychoactive substance (NPS) belonging to the thieno-triazolo benzodiazepine class, which has gained attention in forensic and clinical toxicology due to its high potency. Understanding the metabolism of such compounds is crucial for identifying biomarkers of consumption and for predicting potential drug-drug interactions. In vitro models, particularly using human liver microsomes (HLMs), are a cornerstone in drug metabolism studies. HLMs are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of many xenobiotics.

While direct studies on this compound metabolism in HLMs are limited, research on its chloro-phenyl analog, Brotizolam, has identified CYP3A4 as the predominant enzyme responsible for its hydroxylation. Similarly, studies on other designer benzodiazepines like Flubromazolam have also implicated CYP3A4 and CYP3A5 in their metabolism. Research using human hepatocytes has identified several Phase I and Phase II metabolites of this compound, providing valuable insights into its biotransformation.

This guide synthesizes the available information to provide a detailed technical overview of the in vitro metabolism of this compound, focusing on a proposed methodology for HLM studies.

Metabolic Pathways of this compound

The metabolism of this compound primarily proceeds through Phase I hydroxylation followed by Phase II glucuronidation.

Phase I Metabolism

The primary Phase I metabolic reactions for this compound are hydroxylations at the α- and 6-positions of the molecule. Based on studies of the analogous compound Brotizolam, the key enzyme responsible for these reactions is likely CYP3A4.

Phase II Metabolism

Following hydroxylation, the resulting metabolites can undergo Phase II conjugation, primarily glucuronidation, to form more water-soluble compounds that are more readily excreted.

Flubrotizolam_Metabolism This compound This compound alpha_OH α-Hydroxy-flubrotizolam This compound->alpha_OH CYP3A4 (likely) six_OH 6-Hydroxy-flubrotizolam This compound->six_OH CYP3A4 (likely) N_gluc This compound-N-glucuronide This compound->N_gluc UGTs alpha_OH_gluc α-Hydroxy-flubrotizolam-glucuronide alpha_OH->alpha_OH_gluc UGTs six_OH_gluc 6-Hydroxy-flubrotizolam-glucuronide six_OH->six_OH_gluc UGTs Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mix (Buffer, HLMs, Substrate) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate_rxn Initiate Reaction with NADPH pre_incubate->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate time_points Collect Aliquots at Time Points incubate->time_points terminate Terminate Reaction (Ice-cold ACN) time_points->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_processing Data Processing and Analysis lcms_analysis->data_processing

References

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Flubrotizolam and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubrotizolam, a potent thienotriazolodiazepine derivative, has emerged as a significant compound of interest within the scientific community, particularly in the fields of pharmacology and forensic science. As a designer drug, its structural elucidation is paramount for the development of analytical detection methods, understanding its pharmacological and toxicological profile, and for enabling targeted drug development efforts. This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of this compound and its analogs. The guide details the application of key analytical techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, supplemented with detailed experimental protocols and data presented in a comparative format.

General Information and Chemical Properties

This compound, scientifically known as 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine, is a synthetic compound structurally related to the benzodiazepine (B76468) class of drugs. Its core structure features a thieno-fused triazolodiazepine ring system, with key substitutions of a bromine atom, a 2-fluorophenyl group, and a methyl group, which are critical to its biological activity.

PropertyValueReference
IUPAC Name 4-bromo-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene
CAS Number 57801-95-3
Molecular Formula C15H10BrFN4S
Molecular Weight 377.2 g/mol

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds like this compound, providing precise mass measurements that allow for the determination of elemental composition. Coupled with tandem mass spectrometry (MS/MS), it offers detailed insights into the fragmentation patterns, which are crucial for identifying the core structure and the positions of substituents.

LC-HRMS/MS Fragmentation of this compound

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the premier method for the analysis of this compound in various matrices. In positive ionization mode, this compound typically exhibits a protonated molecule [M+H]+. The fragmentation of this precursor ion provides a characteristic fingerprint for the molecule.

Table 2.1: Key Mass Fragments of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Putative Fragment Structure/LossReference
376.9862348.9785Loss of N2
376.9862298.0676Loss of C3H3N2
376.9862269.9680Loss of C4H3N3
376.9862242.9620Loss of C5H3N4

Note: The fragmentation pattern of benzodiazepines can be complex and may involve ring contractions and rearrangements.

Flubrotizolam_Fragmentation parent This compound [M+H]+: 376.9862 frag1 Fragment 1 m/z: 348.9785 parent->frag1 - N2 frag2 Fragment 2 m/z: 298.0676 parent->frag2 - C3H3N2 frag3 Fragment 3 m/z: 269.9680 parent->frag3 - C4H3N3

Proposed fragmentation pathway of this compound.
Experimental Protocol: LC-HRMS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a UHPLC system coupled to a high-resolution mass spectrometer.

  • Sample Preparation:

    • For reference standards, dissolve in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of 1 mg/mL (stock solution).

    • Prepare working solutions by diluting the stock solution with the initial mobile phase composition.

    • For biological matrices, perform a protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analyte.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Full scan for precursor ion identification and data-dependent MS/MS for fragmentation analysis.

    • Collision Energy: Ramped or stepped collision energies (e.g., 10-40 eV) to obtain comprehensive fragmentation information.

    • Resolution: Set to a high resolving power (e.g., > 70,000 FWHM) to enable accurate mass measurements.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in Solvent dilution Dilution to Working Concentration dissolution->dilution extraction Extraction from Matrix cleanup Sample Clean-up extraction->cleanup injection Injection into UHPLC dilution->injection cleanup->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization separation->ionization detection High-Resolution MS Detection ionization->detection fragmentation Data-Dependent MS/MS detection->fragmentation mass_extraction Accurate Mass Extraction fragmentation->mass_extraction formula_prediction Elemental Formula Prediction mass_extraction->formula_prediction fragmentation_analysis Fragmentation Pattern Analysis formula_prediction->fragmentation_analysis structure_elucidation Structure Elucidation fragmentation_analysis->structure_elucidation

General workflow for LC-HRMS/MS based structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the fluorophenyl and thieno rings, the methyl group, and the methylene (B1212753) protons of the diazepine (B8756704) ring.

Table 3.1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (Fluorophenyl)7.0 - 7.8m-
Aromatic (Thieno)7.0 - 7.5s-
Methylene (CH₂)4.0 - 5.0m-
Methyl (CH₃)2.0 - 2.5s-
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the fluorine atom will lead to C-F coupling, which can be observed as splitting of the signals for the carbons in the fluorophenyl ring.

Table 3.2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomsPredicted Chemical Shift (δ, ppm)
Aromatic (C-F)155 - 165 (d, ¹JCF ≈ 250 Hz)
Aromatic (C)115 - 150
C=N160 - 170
C-Br110 - 120
Methylene (CH₂)40 - 50
Methyl (CH₃)10 - 20

Note: These are predicted values and actual experimental data may vary.

Infrared (FTIR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups in its structure.

Table 4.1: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3100 - 3000Aromatic C-HStretching
2950 - 2850Aliphatic C-HStretching
1620 - 1580C=N (Imine)Stretching
1600 - 1450Aromatic C=CStretching
1250 - 1150C-FStretching
700 - 600C-BrStretching
700 - 600C-SStretching

Synthesis of this compound and Analogs

A plausible synthetic route for this compound can be derived from established methods for the synthesis of thienotriazolodiazepines. A general approach involves the construction of the thienodiazepine core followed by the annulation of the triazole ring.

General Synthetic Strategy

Synthesis_Pathway start Substituted Thiophene intermediate1 Thienodiazepine Core start->intermediate1 Ring formation intermediate2 Thienodiazepinethione intermediate1->intermediate2 Thionation final This compound intermediate2->final Triazole ring annulation

General synthetic pathway for thienotriazolodiazepines.
Experimental Protocol: General Synthesis of a Thienotriazolodiazepine Analog

This protocol describes a generalized method that can be adapted for the synthesis of this compound and its analogs.

  • Synthesis of the Thienodiazepine Core:

    • React a suitable 2-amino-3-aroylthiophene with a haloacetyl halide to form the corresponding amide.

    • Cyclize the amide in the presence of a base (e.g., ammonia) to form the thienodiazepinone.

  • Thionation:

    • Treat the thienodiazepinone with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a high-boiling solvent like toluene (B28343) or xylene to yield the corresponding thienodiazepinethione.

  • Triazole Ring Annulation:

    • React the thienodiazepinethione with a hydrazine (B178648) derivative (e.g., acetylhydrazine for a methyl-substituted triazole ring) in a suitable solvent like ethanol (B145695) or butanol under reflux conditions to facilitate the cyclocondensation reaction, yielding the final thienotriazolodiazepine product.

  • Purification:

    • The final product can be purified using standard techniques such as recrystallization or column chromatography.

Metabolic Fate of this compound

Understanding the metabolic pathways of this compound is crucial for identifying its metabolites, which can serve as biomarkers for consumption in toxicological screenings. In vitro studies using human liver microsomes or hepatocytes are commonly employed for this purpose.

Major Metabolic Pathways

The primary metabolic transformations of this compound are phase I hydroxylation and subsequent phase II glucuronidation.

  • Hydroxylation: The methyl group and the diazepine ring are susceptible to hydroxylation, leading to the formation of α-hydroxy and 6-hydroxy metabolites.

  • Glucuronidation: The hydroxylated metabolites can then be conjugated with glucuronic acid to form more water-soluble glucuronides, which are readily excreted.

Metabolic_Pathway This compound This compound hydroxylation Phase I: Hydroxylation This compound->hydroxylation hydroxy_metabolites α-Hydroxy-Flubrotizolam 6-Hydroxy-Flubrotizolam hydroxylation->hydroxy_metabolites glucuronidation Phase II: Glucuronidation hydroxy_metabolites->glucuronidation glucuronide_metabolites Glucuronide Conjugates glucuronidation->glucuronide_metabolites

Major metabolic pathways of this compound.
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes (HLMs)

  • Incubation Mixture:

    • Prepare an incubation mixture containing HLMs, a NADPH-regenerating system, and a phosphate (B84403) buffer (pH 7.4).

    • Pre-incubate the mixture at 37 °C.

  • Initiation of Reaction:

    • Add this compound (dissolved in a small amount of organic solvent) to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the mixture to precipitate the proteins.

    • Analyze the supernatant using LC-HRMS/MS to identify the formed metabolites.

Conclusion

The chemical structure elucidation of this compound and its analogs is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. High-resolution mass spectrometry provides the initial, crucial information on elemental composition and fragmentation, while NMR and FTIR spectroscopy are essential for the definitive confirmation of the molecular structure. The synthesis of these compounds allows for the generation of reference standards and the exploration of structure-activity relationships. Furthermore, understanding the metabolic fate of this compound is critical for its detection in biological systems. The methodologies and data presented in this guide provide a robust framework for researchers and scientists working with this important class of compounds. Further research to obtain and publish detailed NMR and FTIR spectra of this compound will be invaluable to the scientific community.

References

A Deep Dive into Potent Thieno-triazolo Benzodiazepines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive literature review of potent thieno-triazolo benzodiazepines. This document details their core pharmacology, quantitative data, and the experimental protocols used to characterize them, with a focus on key compounds such as brotizolam and etizolam.

Thieno-triazolo benzodiazepines are a class of psychoactive compounds that are structurally analogous to benzodiazepines. They are characterized by a thiophene (B33073) ring fused to a diazepine (B8756704) ring, which is in turn fused to a triazole ring. These compounds act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This modulation enhances the effect of GABA, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

Quantitative Pharmacological Data

The potency and efficacy of thieno-triazolo benzodiazepines are determined by their binding affinity to the GABA-A receptor and their ability to potentiate GABA-induced chloride currents. The following tables summarize key quantitative data for representative compounds from this class.

CompoundGABAA Receptor SubtypeBinding Affinity (Ki, nM)Reference
Etizolam Rat Cortical Membranes4.5[1]
Triazolam α1β3γ21.3 ± 0.2[2]
α2β3γ21.5 ± 0.2[2]
α3β3γ21.8 ± 0.3[2]
α5β3γ22.5 ± 0.4[2]
XLi-JY-DMH α1β3γ216.9 ± 2.5
α2β3γ210.4 ± 1.5
α3β3γ212.6 ± 1.8
α5β3γ210.0 ± 1.4
SH-TRI-108 α1β3γ245.7 ± 6.4
α2β3γ231.6 ± 4.4
α3β3γ241.2 ± 5.8
α5β3γ238.9 ± 5.4
CompoundGABAA Receptor SubtypeEfficacy (% Potentiation of GABA-induced Current)EC50 (nM)Reference
Etizolam α1β2γ2S73%92
α2β2γ2SSimilar to alprazolamNot specified
α3β2γ2SSimilar to alprazolamNot specified
CompoundSpeciesAdministrationCmaxTmaxHalf-life (t1/2)BioavailabilityReference
Brotizolam HumanOral (0.50 mg)7.3 ± 3.1 ng/mL1.1 ± 1.0 h5.0 ± 1.1 h70 ± 24%
Etizolam HumanOral (0.5 mg)8.3 ng/mL~0.9 h3.4 h93%

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of thieno-triazolo benzodiazepines.

Synthesis of Thieno-triazolo Benzodiazepines

General Procedure for the Synthesis of 8-chloro-6-phenyl-1-(substituted)-4H-triazolo[4,3-α]benzodiazepine:

A solution of 2-hydrazino-1,4-benzodiazepine (1 mmol) and an appropriate aldehyde (1 mmol) in 20 ml of dichloromethane (B109758) is stirred for 30 minutes. This is followed by the addition of Diacetoxy iodobenzene (B50100) (1.5 mmol), and the reaction is stirred for another 30 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the organic layer is washed with a 10% aqueous sodium bicarbonate solution and dried over sodium sulfate (B86663) to yield the final product.

Improved Synthesis of Etizolam:

An improved synthesis of etizolam starts from 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene. This raw material undergoes acetylation and then cyclization in ethanol (B145695) with urotropin to form a key intermediate. The target product, etizolam, is then obtained from this intermediate via sulfuration and cyclization, with a total yield of 56.4% over the four steps. This method offers advantages such as a shorter synthetic route, milder reaction conditions, simpler operation, and higher yield.

Radioligand Binding Assay for GABAA Receptor Affinity

This assay determines the binding affinity of a compound to the benzodiazepine (B76468) site on the GABAA receptor.

  • Membrane Preparation: Rat cortical membranes are prepared as the source of GABAA receptors. The tissue is homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

  • Incubation: The membrane preparation (containing a specific amount of protein, e.g., 100 µg) is incubated with a radioligand (e.g., [3H]flunitrazepam or [3H]-Flumazenil) and various concentrations of the test compound. The incubation is typically carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 35 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine (e.g., diazepam). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for Functional Activity

This technique measures the ability of a compound to potentiate GABA-induced chloride currents in cells expressing specific GABAA receptor subtypes.

  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the GABAA receptor.

  • Whole-Cell Patch Clamp Recordings: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell.

  • Drug Application: A solution containing a low concentration of GABA (that elicits a small current) is applied to the cell. Subsequently, the same concentration of GABA is co-applied with various concentrations of the test compound.

  • Data Acquisition and Analysis: The potentiation of the GABA-induced current by the test compound is measured. The EC50 value (the concentration of the compound that produces 50% of the maximal potentiation) and the maximum potentiation are determined from the dose-response curve.

In Vivo Behavioral Assay: Elevated Plus-Maze (EPM) for Anxiolytic Effects

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.

  • Procedure: Rodents are placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

  • Drug Administration: The test compound or vehicle is administered to the animals at a specific time before the test.

  • Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.

Visualizations

GABAA Receptor Signaling Pathway

GABAA_Signaling GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds to orthosteric site Thieno_BZD Thieno-triazolo Benzodiazepine Thieno_BZD->GABAA_R Binds to allosteric site Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABAA receptor signaling pathway and modulation by thieno-triazolo benzodiazepines.

Experimental Workflow for Thieno-triazolo Benzodiazepine Characterization

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Synthesis Chemical Synthesis Binding_Assay Radioligand Binding Assay (GABAA Receptor Affinity) Synthesis->Binding_Assay Functional_Assay Patch-Clamp Electrophysiology (Functional Activity) Synthesis->Functional_Assay PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Binding_Assay->PK_Studies Functional_Assay->PK_Studies Behavioral_Assays Behavioral Assays (Anxiolytic, Sedative Effects) PK_Studies->Behavioral_Assays

Caption: A typical experimental workflow for the characterization of novel thieno-triazolo benzodiazepines.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Relationship cluster_substituents Substitutions cluster_properties Pharmacological Properties Core_Structure Thieno-triazolo Benzodiazepine Core R1 Substituent at R1 (e.g., 8-position) Core_Structure->R1 R2 Substituent at R2 (e.g., phenyl ring) Core_Structure->R2 R3 Other positions Core_Structure->R3 Pharmacokinetics Pharmacokinetics (ADME) Core_Structure->Pharmacokinetics Affinity Binding Affinity (Ki) R1->Affinity Efficacy Functional Efficacy (% Potentiation) R1->Efficacy Selectivity GABAA Subtype Selectivity R1->Selectivity R1->Pharmacokinetics R2->Affinity R2->Efficacy R2->Selectivity R2->Pharmacokinetics R3->Affinity

Caption: Logical relationship illustrating the Structure-Activity Relationship (SAR) of thieno-triazolo benzodiazepines.

References

In Silico Prediction of Flubrotizolam Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to predict the metabolic fate of Flubrotizolam, a potent thieno-triazolo designer benzodiazepine. The document outlines the in silico prediction process, summarizes the predicted and experimentally verified metabolites, and details the experimental protocols for validation.

Introduction to In Silico Metabolite Prediction

The prediction of a drug's metabolic pathway is a critical step in the drug discovery and development process.[1] In silico, or computational, methods offer a rapid and cost-effective approach to identify potential metabolites, which can inform subsequent in vitro and in vivo studies.[1][2] These predictive models are broadly categorized into ligand-based and structure-based approaches.[2] Ligand-based methods rely on the chemical structure of the drug to predict its metabolic fate, while structure-based approaches consider the interaction between the drug and metabolic enzymes.[2]

For this compound, a novel psychoactive substance that emerged on the illicit market in 2021, understanding its metabolism is crucial for clinical and forensic toxicology. In silico prediction tools have been employed to anticipate its biotransformation, followed by experimental validation to confirm the presence of these metabolites.

In Silico Prediction of this compound Metabolites

A key study on this compound metabolism utilized a web-based machine learning and prediction model, GLORYx, to simulate its phase I and phase II metabolic reactions in humans. The prediction was based on the Simplified Molecular Input Line Entry System (SMILES) of the this compound molecule.

The in silico analysis predicted a number of potential first and second-generation metabolites, primarily formed through hydroxylation, sulfation, methylation, and glucuronidation reactions. Specifically, the prediction studies resulted in 10 first-generation and 13 second-generation metabolites. Phenyl hydroxylation and subsequent phase II reactions were the most commonly predicted transformations. Other anticipated reactions included hydroxylation at the pyrazole (B372694) ring, carboxylation, sulfide (B99878) oxidation, and glutathionylation.

Experimental Validation and Identified Metabolites

The in silico predictions were followed by in vitro experiments using pooled human hepatocytes to validate the computational findings. The metabolites formed after a 3-hour incubation were analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

This experimental validation identified six metabolites in the human hepatocyte incubations. However, it is noteworthy that the in silico predictions did not perfectly align with the experimental results, underscoring the necessity of empirical validation in metabolite identification studies. While the prediction tools can guide the analytical search for metabolites, they may not always accurately anticipate the complete metabolic profile.

The identified metabolites of this compound from the in vitro study are summarized in the table below.

Metabolite IDProposed StructureMetabolic Reaction
M1N-glucuronideGlucuronidation
M2Reduced-hydroxy-N-glucuronideReduction, Hydroxylation, Glucuronidation
M3/M46-hydroxy-glucuronide (diastereomers)Hydroxylation, Glucuronidation
M5α-hydroxy-flubrotizolamHydroxylation
M66-hydroxy-flubrotizolamHydroxylation

Data sourced from a study on this compound metabolism using human hepatocytes.

Based on these findings, it is recommended that analytical methods for detecting this compound consumption should target the parent compound and its hydroxylated metabolites, particularly after enzymatic hydrolysis of glucuronides in biological samples.

Experimental Protocols

In Silico Metabolite Prediction
  • Tool: GLORYx (a web-based machine learning prediction model).

  • Input: The Simplified Molecular Input Line Entry System (SMILES) representation of the this compound structure.

  • Prediction Parameters: The model was configured to simulate phase I and phase II metabolic reactions in humans.

In Vitro Metabolism in Human Hepatocytes
  • Biological Matrix: Ten-donor-pooled human hepatocytes.

  • Incubation: this compound was incubated with the hepatocytes for 3 hours.

  • Analysis: The incubates were analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the formed metabolites.

  • Data Mining: Software-aided data mining was used to support the identification of metabolites.

Visualizing Metabolic Pathways and Workflows

Proposed Metabolic Pathway of this compound

Flubrotizolam_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M5 α-hydroxy-flubrotizolam This compound->M5 Hydroxylation M6 6-hydroxy-flubrotizolam This compound->M6 Hydroxylation M1 N-glucuronide This compound->M1 Glucuronidation M2 Reduced-hydroxy-N-glucuronide This compound->M2 Reduction, Hydroxylation, Glucuronidation M3_M4 6-hydroxy-glucuronide (diastereomers) M6->M3_M4 Glucuronidation Prediction_Workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation start Input: this compound Structure (SMILES) prediction_tool Prediction Tool (e.g., GLORYx) start->prediction_tool predicted_metabolites List of Predicted Metabolites prediction_tool->predicted_metabolites comparison Comparison and Data Interpretation predicted_metabolites->comparison incubation In Vitro Incubation (Human Hepatocytes) analysis LC-HRMS Analysis incubation->analysis identified_metabolites Identified Metabolites analysis->identified_metabolites identified_metabolites->comparison final_report Final Metabolic Profile comparison->final_report Prediction_Approaches cluster_ligand Ligand-Based Approaches cluster_structure Structure-Based Approaches parent In Silico Metabolite Prediction rule_based Rule-Based Systems parent->rule_based machine_learning Machine Learning Models parent->machine_learning docking Molecular Docking parent->docking qsar QSAR Models parent->qsar

References

Methodological & Application

Application Note: Quantification of Flubrotizolam in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Flubrotizolam in whole blood. This compound is a potent novel thieno-triazolo designer benzodiazepine (B76468) that has emerged on the illicit drug market.[1][2][3] The accurate quantification of this compound in biological matrices is essential for clinical and forensic toxicology.[1][4] This method utilizes a straightforward protein precipitation procedure for sample preparation and a robust LC-MS/MS protocol for detection. While a fully validated method for this compound is not extensively documented, this protocol is based on established methodologies for similar designer benzodiazepines and provides a strong framework for researchers.

Introduction

The rise of new psychoactive substances (NPS), particularly designer benzodiazepines, presents a significant challenge for toxicological analysis. This compound, a potent analog of the medically used Brotizolam, has been identified in the illicit market since 2021. Due to its high potency, there is a critical need for sensitive analytical methods to detect and quantify this compound in biological samples for both forensic investigations and clinical diagnostics. LC-MS/MS has become the gold standard for such analyses due to its superior sensitivity, specificity, and precision, especially for low-concentration analytes in complex matrices like blood. This document provides a comprehensive protocol for the quantification of this compound in whole blood.

Materials and Reagents

  • Analytes: this compound reference standard

  • Internal Standard (IS): this compound-d4 (recommended) or Diazepam-d5

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Water (LC-MS Grade)

  • Additives: Formic Acid (LC-MS Grade)

  • Control Matrix: Drug-free whole blood

Experimental Protocols

  • Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Spiking: Spike the appropriate working solutions into drug-free whole blood to prepare calibrators and QCs at desired concentrations.

This protocol is a rapid and effective method for extracting this compound from whole blood.

  • Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the LC-MS/MS system.

For cleaner extracts and potentially lower limits of detection, an SPE protocol can be employed.

  • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • To 0.5 mL of blood, add the internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

LC-MS/MS Method

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC SystemUHPLC System
ColumnC18 or Biphenyl Analytical Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program See Table 1

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
5.0 95
6.0 95
6.1 5

| 8.0 | 5 |

ParameterRecommended Condition
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp550°C
IonSpray Voltage4500 V
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for this compound and Internal Standard (IS) Note: These transitions are proposed based on the compound structures and require empirical optimization for collision energy (CE) and other parameters on the target instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)
This compound377.0To be optimized50Opt.
This compound377.0To be optimized50Opt.
Diazepam-d5 (IS)290.1198.150Opt.
Diazepam-d5 (IS)290.1154.150Opt.

Method Performance (Representative Data)

The following table summarizes typical performance characteristics for LC-MS/MS methods quantifying designer benzodiazepines in blood, which can be used as a target for method validation.

Table 3: Representative Method Performance Characteristics

Parameter Target Value
Linear Range 0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ) ≤ 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)
Matrix Effect Minimal and compensated by Internal Standard

| Recovery | Consistent and reproducible (>70%) |

Data Visualization

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample (100 µL) Add_IS Add Internal Standard (20 µL) Sample->Add_IS Precipitate Add Acetonitrile (300 µL) & Vortex Add_IS->Precipitate Centrifuge Centrifuge (10,000 x g, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject Sample (5 µL) Reconstitute->Inject LC_Separation UHPLC Separation (C18 Column) Inject->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantify Quantify Unknowns Calibration->Quantify Report Generate Report Quantify->Report

Caption: A diagram of the complete experimental workflow.

G LC-MS/MS Ion Path Logical Diagram LC LC Column (Analyte Separation) ESI Ion Source (ESI+) (Ionization) LC->ESI Eluent Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->Q1 Ions Q2 Collision Cell (Q2) (Fragmentation) Q1->Q2 Precursor Ion (m/z) Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Product Ions (m/z) Q2->invis1 Collision Gas (N2/Ar) Detector Detector (Signal Measurement) Q3->Detector Specific Product Ion Q3->invis2 Interferences Filtered Detector->invis3 Signal to Computer

Caption: Logical flow of ions through the mass spectrometer.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in whole blood. The protein precipitation sample preparation is rapid and effective, while the LC-MS/MS parameters offer high specificity. This application note serves as a complete guide for researchers in clinical and forensic laboratories to develop and validate a method for the analysis of this potent designer benzodiazepine. Final optimization and validation of the method are necessary to ensure performance meets laboratory-specific requirements.

References

Revolutionizing Drug Metabolism Studies: A UHPLC-HRMS/MS Protocol for the Identification of Flubrotizolam Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The emergence of novel psychoactive substances (NPS) presents a significant challenge to clinical and forensic toxicology. Flubrotizolam, a potent thieno-triazolo designer benzodiazepine (B76468), has recently surfaced on the illicit drug market, necessitating the development of robust analytical methods for its detection and the characterization of its metabolic fate.[1][2][3][4] This application note provides a detailed protocol for the identification of this compound metabolites using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS). The described methodology is crucial for researchers, scientists, and drug development professionals involved in the study of NPS metabolism and the development of reliable diagnostic tools.

Introduction

This compound is a designer benzodiazepine with potent sedative and hypnotic effects.[4] Understanding its metabolism is paramount for identifying unique biomarkers of consumption, which can aid in clinical diagnosis and forensic investigations. In vitro studies utilizing human hepatocytes have been instrumental in elucidating the primary biotransformation pathways of this compound. This protocol outlines a comprehensive workflow, from in silico prediction of metabolites and in vitro hepatocyte incubation to sample preparation and final analysis by UHPLC-HRMS/MS.

In Silico Metabolite Prediction

Prior to in vitro experimentation, computational tools can predict potential metabolites, guiding the analytical search. Web-based platforms that employ machine learning and rule-based systems are valuable for simulating phase I and phase II metabolic reactions.

Protocol:

  • Obtain the Simplified Molecular-Input Line-Entry System (SMILES) string for this compound.

  • Utilize an in silico metabolite prediction tool (e.g., GLORYx, MetaPredictor, SMARTCyp) to simulate human phase I and phase II metabolism.

  • Generate a list of predicted metabolites, including their chemical structures and molecular formulas.

  • This list will be used to create an inclusion list for the targeted analysis in the HRMS/MS data acquisition.

In Vitro Metabolism: Human Hepatocyte Incubation

Incubation of this compound with pooled human hepatocytes provides a reliable in vitro model to study its metabolic pathways in a biologically relevant system.

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Thaw cryopreserved pooled human hepatocytes according to the manufacturer's instructions.

  • Incubate the hepatocytes with a working solution of this compound at a final concentration of 10 µM in incubation medium.

  • Maintain the incubation at 37°C in a humidified incubator with 5% CO2 for a specified time course (e.g., 3 hours).

  • At the end of the incubation period, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the mixture to pellet cellular debris.

  • Collect the supernatant for further sample preparation and analysis.

Sample Preparation from Biological Matrices

Effective sample preparation is critical for removing interferences and concentrating the analytes of interest from complex biological matrices. Protocols for urine and whole blood are provided below.

Solid-Phase Extraction (SPE) for Human Urine
  • To 1 mL of urine, add an internal standard and 500 µL of acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase (5,000 units/mL).

  • Vortex and incubate at 65°C for 1-2 hours to hydrolyze glucuronide conjugates.

  • Allow the sample to cool to room temperature.

  • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% acetonitrile).

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the analytes with 1 mL of an appropriate elution solvent (e.g., ethyl acetate/ammonium hydroxide, 98:2 v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for UHPLC-HRMS/MS analysis.

Liquid-Liquid Extraction (LLE) for Whole Blood
  • To 0.5 mL of whole blood in a glass tube, add an internal standard.

  • Add 1.75 mL of 4.5% ammonia (B1221849) solution and 10 mL of an immiscible organic solvent (e.g., 1-chlorobutane).

  • Mix thoroughly on a mechanical mixer for 10 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

UHPLC-HRMS/MS Analysis

This section details the instrumental parameters for the separation and detection of this compound and its metabolites.

UHPLC Conditions
ParameterValue
Column Kinetex® Biphenyl C18 (150 x 2.1 mm, 2 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.00
1.00
12.00
14.00
14.10
18.00
HRMS/MS Conditions
ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Spray Voltage 3.5 kV
Capillary Temperature 300°C
Auxiliary Gas Temperature 300°C
Sheath Gas Flow Rate 50 arbitrary units
Auxiliary Gas Flow Rate 5 arbitrary units
S-Lens RF Level 50
Scan Mode Full Scan dd-MS2 (Data-Dependent Acquisition)
Full Scan Resolution 70,000
Full Scan Range m/z 200-700
MS/MS Resolution 17,500
Collision Energy (NCE) Stepped (30, 50, 70)

Data Presentation

The analysis of this compound metabolites in human hepatocytes revealed the presence of six metabolites. The quantitative data, based on peak areas from the UHPLC-HRMS/MS analysis, are summarized in the table below.

Metabolite IDBiotransformationRetention Time (min)[M+H]+ (m/z)Peak Area (arbitrary units)
This compound Parent Drug15.08376.98625.2 x 10^7
M1 N-Glucuronidation10.24553.01958.5 x 10^5
M2 Reduced-hydroxy-N-glucuronide11.21571.03001.2 x 10^6
M3 6-Hydroxy-glucuronide11.83569.01443.7 x 10^6
M4 6-Hydroxy-glucuronide12.11569.01442.1 x 10^6
M5 α-Hydroxy-flubrotizolam13.54392.98119.8 x 10^5
M6 6-Hydroxy-flubrotizolam14.23392.98114.5 x 10^6

Visualizations

Experimental Workflow

G cluster_0 In Silico & In Vitro cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing in_silico In Silico Prediction hepatocyte Hepatocyte Incubation in_silico->hepatocyte Guide sample_prep SPE or LLE hepatocyte->sample_prep uhplc UHPLC Separation sample_prep->uhplc hrms HRMS/MS Detection uhplc->hrms data_analysis Metabolite Identification hrms->data_analysis

Caption: Experimental workflow for this compound metabolite identification.

This compound Metabolic Pathway

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxy_alpha α-Hydroxy-flubrotizolam (M5) This compound->Hydroxy_alpha Hydroxylation Hydroxy_6 6-Hydroxy-flubrotizolam (M6) This compound->Hydroxy_6 Hydroxylation N_Glucuronide N-Glucuronide (M1) This compound->N_Glucuronide Glucuronidation Reduced_Hydroxy_Glucuronide Reduced-hydroxy-N-glucuronide (M2) This compound->Reduced_Hydroxy_Glucuronide Reduction, Hydroxylation, Glucuronidation Hydroxy_Glucuronide 6-Hydroxy-glucuronides (M3, M4) Hydroxy_6->Hydroxy_Glucuronide Glucuronidation

References

Application Note: In Vitro Metabolism of Flubrotizolam Using Cryopreserved Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the incubation of the novel psychoactive substance (NPS) Flubrotizolam with cryopreserved human hepatocytes to characterize its metabolic stability and identify primary metabolites.

Introduction

Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies, as they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.[1][2][3][4] this compound, a potent thieno-triazolo designer benzodiazepine, has emerged on the illicit market, making it crucial for clinical and forensic toxicology to identify its markers of consumption.[5] This protocol details a robust method for incubating this compound with suspension cultures of pooled cryopreserved human hepatocytes to determine its metabolic fate. Such assays can predict the intrinsic clearance of compounds, identify the number of metabolites formed, and evaluate the potential for toxic metabolite formation.

Materials and Reagents

2.1 Cells and Media

  • Cryopreserved Human Hepatocytes, Pooled Donors (e.g., from BioIVT, Thermo Fisher Scientific)

  • Hepatocyte Plating Medium (HPM)

  • Hepatocyte Maintenance Medium (HMM)

  • Williams' Medium E

  • Fetal Bovine Serum (FBS)

  • Dexamethasone

  • Insulin

  • Gentamicin

2.2 Chemicals and Consumables

  • This compound (analytical grade)

  • Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Collagen I, Rat Tail

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue Solution

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • 24-well tissue culture-treated plates

  • Reagent reservoirs

  • Micropipettes and sterile tips

  • Deep-well plates for sample collection

Experimental Protocols

Preparation of Collagen-Coated Plates
  • In a sterile biological safety cabinet, add 200 µL of Collagen I coating solution to each well of a 24-well plate.

  • Ensure complete coverage of the well bottom by gently tilting the plate.

  • Incubate at 37°C in a humidified incubator for at least 2 hours.

  • Aspirate the collagen solution carefully and wash each well twice with 0.5 mL of sterile PBS.

  • Aspirate the final PBS wash completely before cell seeding. Plates can be prepared in advance and stored at 4°C.

Thawing and Plating of Cryopreserved Human Hepatocytes
  • Pre-warm Hepatocyte Plating Medium (HPM) to 37°C in a water bath.

  • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until only a small ice crystal remains (typically < 2 minutes).

  • Decontaminate the vial exterior with 70% ethanol.

  • Immediately transfer the cell suspension from the vial into a conical tube containing pre-warmed HPM.

  • Centrifuge the cell suspension at 100 x g for 10 minutes at room temperature.

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Gently resuspend the cell pellet in fresh HPM.

  • Determine cell viability and density using the Trypan Blue exclusion method. Viability should be ≥ 70%.

  • Dilute the hepatocyte suspension to a final working concentration of 0.5 x 10⁶ viable cells/mL in HPM.

Incubation Protocol for Metabolic Stability
  • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the incubation should not exceed 0.1% to avoid solvent-induced toxicity or enzyme modulation.

  • Prepare the final dosing solution by diluting the this compound stock into pre-warmed HPM to achieve the desired final concentration (e.g., 1 µM). Also prepare a vehicle control medium containing the same percentage of DMSO.

  • Add 0.5 mL of the this compound dosing solution or vehicle control to the appropriate wells of the collagen-coated 24-well plate.

  • To initiate the metabolic reaction, add 0.5 mL of the hepatocyte suspension (0.5 x 10⁶ cells/mL) to each well, resulting in a final volume of 1.0 mL and a final cell density of 0.25 x 10⁶ cells/mL.

  • Place the plates in a humidified incubator at 37°C, 5% CO₂, on a plate rocker set to a gentle speed (e.g., 150 RPM) to keep the cells in suspension.

  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding an equal volume (1.0 mL) of ice-cold acetonitrile to the corresponding wells. The 0-minute time point serves as the baseline.

  • Transfer the contents of the terminated wells to a deep-well plate.

  • Centrifuge the samples at >3000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Carefully collect the supernatant for subsequent bioanalysis (e.g., LC-MS/MS).

Data Presentation

Quantitative data from the metabolic stability assay should be structured for clarity. The depletion of the parent compound over time is used to calculate key metabolic parameters.

Table 1: Metabolic Stability of this compound in Human Hepatocytes

Time Point (min) This compound Concentration (µM) Percent Remaining (%)
0 1.00 100.0
15 0.85 85.0
30 0.72 72.0
60 0.51 51.0
120 0.26 26.0

| 240 | 0.07 | 7.0 |

Table 2: Calculated Pharmacokinetic Parameters

Parameter Value Unit
Half-Life (t½) 65.4 min

| Intrinsic Clearance (Cl_int) | 21.2 | µL/min/10⁶ cells |

Note: The data presented are representative examples and will vary with experimental conditions.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G Thaw Thaw Cryopreserved Hepatocytes Count Count Viable Cells (Trypan Blue) Thaw->Count Incubate Incubate Cells with Drug (37°C, 5% CO2) Count->Incubate Prepare_Dosing Prepare this compound Dosing Solution Prepare_Dosing->Incubate Timepoints Collect Samples at Time Points Incubate->Timepoints Terminate Terminate Reaction (Acetonitrile) Timepoints->Terminate Centrifuge Centrifuge to Pellet Debris Terminate->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze

Caption: Workflow for this compound metabolic stability assay.

Hypothetical Metabolic Pathway of this compound

Recent studies have identified several metabolites of this compound after incubation with human hepatocytes. The primary metabolic routes include hydroxylation (Phase I) and subsequent glucuronidation (Phase II).

G Parent This compound PhaseI Phase I Enzymes (e.g., CYPs) Parent->PhaseI PhaseII Phase II Enzymes (e.g., UGTs) Parent->PhaseII Metabolite1 α-Hydroxy-Flubrotizolam PhaseI->Metabolite1 Hydroxylation Metabolite2 6-Hydroxy-Flubrotizolam PhaseI->Metabolite2 Hydroxylation Metabolite3 N-Glucuronide PhaseII->Metabolite3 Glucuronidation Metabolite4 6-Hydroxy-Glucuronide PhaseII->Metabolite4 Glucuronidation Metabolite2->PhaseII

Caption: Proposed metabolic pathway for this compound.

References

Application Notes and Protocols for In Vivo Experimental Design: Flubrotizolam in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flubrotizolam

This compound is a novel designer benzodiazepine (B76468), classified as a thienotriazolodiazepine, that has emerged on the illicit market as a "research chemical".[1][2] Structurally, it is an analog of the medically used benzodiazepine Brotizolam.[1][3] Like other benzodiazepines, this compound exerts its effects as a potent positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor.[4] This modulation enhances the inhibitory effects of the neurotransmitter GABA, resulting in sedative, anxiolytic, and hypnotic properties. Due to its high potency, even sub-milligram doses can induce strong central nervous system depression. Preliminary in vitro metabolism studies have identified hydroxylated and glucuronidated metabolites as primary markers of consumption. Given its status as a novel psychoactive substance (NPS), comprehensive in vivo studies are crucial to characterize its pharmacological and toxicological profile.

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, does not directly activate the GABA-A receptor but binds to a specific allosteric site, distinct from the GABA binding site. This binding increases the frequency of the chloride channel opening in response to GABA, leading to an enhanced influx of chloride ions. The resulting hyperpolarization of the neuron makes it less likely to fire, causing widespread central nervous system depression.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_channel GABA_R GABA-A Receptor (Chloride Channel) Cl_in Cl- Influx GABA_R->Cl_in Increases Channel Opening Frequency Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Anxiolytic_Sedative_Effects Anxiolytic & Sedative Effects Neuronal_Inhibition->Anxiolytic_Sedative_Effects GABA GABA GABA->GABA_R Binds This compound This compound This compound->GABA_R Positive Allosteric Modulation

GABA-A Receptor Signaling Pathway Modulated by this compound.

Experimental Protocols

Given the high potency of this compound, initial dose-finding studies are essential. It is recommended to start with very low doses (e.g., 0.01-0.1 mg/kg) and carefully observe the animals for signs of sedation or toxicity. The following protocols are adapted from established methods for benzodiazepines and should be optimized for this compound.

Behavioral Assays

The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

  • Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes before the experiment.

    • Administer this compound (e.g., 0.01, 0.05, 0.1 mg/kg) or vehicle control (e.g., saline with 5% DMSO and 5% Tween 80) via intraperitoneal (IP) injection 30 minutes before the test. A positive control such as Diazepam (1-2 mg/kg) should be included.

    • Place the animal in the center of the maze, facing an open arm.

    • Record the animal's behavior for 5 minutes using a video tracking system.

    • Parameters to Measure:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total distance traveled (to assess general locomotor activity).

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls (thigmotaxis), while anxiolytics may increase exploration of the center of the arena.

Protocol:

  • Apparatus: A square arena with high walls to prevent escape. The floor is often divided into a grid of squares (center and periphery).

  • Animals: Adult male mice or rats.

  • Procedure:

    • Follow the same acclimation and drug administration procedure as for the EPM.

    • Place the animal in the center of the open field.

    • Record activity for 10-15 minutes using a video tracking system.

    • Parameters to Measure:

      • Time spent in the center zone.

      • Distance traveled in the center zone.

      • Total distance traveled.

      • Rearing frequency.

The Rotarod test assesses motor coordination and balance, which can be impaired by sedative compounds.

Protocol:

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Animals: Adult male mice or rats.

  • Procedure:

    • Train the animals on the rotarod at a constant speed (e.g., 4 RPM) for 2-3 consecutive days until they can stay on for at least 180 seconds.

    • On the test day, administer this compound or vehicle control.

    • At various time points post-administration (e.g., 30, 60, 90 minutes), place the animal on the accelerating rotarod (e.g., 4-40 RPM over 5 minutes).

    • Record the latency to fall from the rod.

    • A significant decrease in latency to fall indicates impaired motor coordination.

Behavioral_Assay_Workflow cluster_prep Preparation cluster_testing Behavioral Testing (30 min post-injection) cluster_analysis Data Analysis Acclimation Animal Acclimation (60 min) Drug_Admin Drug Administration (Vehicle, this compound, Positive Control) Acclimation->Drug_Admin EPM Elevated Plus Maze (5 min) Drug_Admin->EPM OFT Open Field Test (10-15 min) Drug_Admin->OFT Rotarod Rotarod Test (up to 5 min) Drug_Admin->Rotarod Data_Collection Video Tracking & Data Collection EPM->Data_Collection OFT->Data_Collection Rotarod->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

Experimental Workflow for Behavioral Assays.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Drug Administration:

    • Intravenous (IV): Administer a single bolus dose (e.g., 0.1 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose (e.g., 0.5 mg/kg) via oral gavage.

  • Sample Collection:

    • Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • House animals in metabolic cages to collect urine and feces for excretion analysis.

  • Sample Analysis:

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma, urine, and fecal homogenates for this compound and its major metabolites (e.g., α-hydroxy-flubrotizolam, 6-hydroxy-flubrotizolam) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis.

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Dosing_IV IV Administration Blood_Sampling Serial Blood Sampling (Jugular Vein Cannula) Dosing_IV->Blood_Sampling Dosing_PO Oral Administration Dosing_PO->Blood_Sampling Excreta_Collection Urine & Feces Collection (Metabolic Cages) Blood_Sampling->Excreta_Collection Sample_Processing Plasma/Urine/Feces Processing Excreta_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (NCA) LCMS_Analysis->PK_Analysis

Pharmacokinetic Study Workflow.

Toxicological Assessment

An initial acute toxicity study is necessary to determine the safety profile and to inform dose selection for subsequent studies.

Protocol:

  • Animals: Male and female mice or rats.

  • Study Design: A single-dose, dose-escalation design.

  • Procedure:

    • Administer single, escalating doses of this compound to different groups of animals.

    • Observe animals continuously for the first 4 hours and then periodically for 14 days.

    • Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, autonomic, and central nervous system effects) and mortality.

    • At the end of the study, perform gross necropsy on all animals.

  • Endpoints:

    • Determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison across treatment groups.

Table 1: Hypothetical Behavioral Effects of this compound in Mice

Treatment GroupDose (mg/kg, IP)Time in Open Arms (s) (EPM)Open Arm Entries (EPM)Time in Center (s) (OFT)Total Distance (m) (OFT)Latency to Fall (s) (Rotarod)
Vehicle-15.2 ± 2.14.3 ± 0.825.6 ± 3.435.1 ± 4.2175.4 ± 10.2
This compound0.0125.8 ± 3.57.1 ± 1.240.1 ± 4.834.5 ± 3.9168.9 ± 12.1
This compound0.0545.3 ± 5.1 10.5 ± 1.858.7 ± 6.2 30.2 ± 3.5110.2 ± 9.8
This compound0.150.1 ± 6.2 12.1 ± 2.065.4 ± 7.1**25.8 ± 3.165.3 ± 8.5
Diazepam2.048.9 ± 5.511.2 ± 1.9 60.3 ± 6.828.9 ± 3.3125.7 ± 11.3**
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIV (0.1 mg/kg)PO (0.5 mg/kg)
Cmax (ng/mL)150.5 ± 18.285.3 ± 10.1
Tmax (h)0.0831.0 ± 0.2
AUC (0-t) (ng·h/mL)350.7 ± 40.5680.4 ± 75.3
AUC (0-inf) (ng·h/mL)365.2 ± 42.1710.9 ± 80.1
T½ (h)4.5 ± 0.65.2 ± 0.8
CL (L/h/kg)0.27 ± 0.03-
Vd (L/kg)1.8 ± 0.2-
Bioavailability (F%)-~78%
Data are presented as mean ± SD.

Table 3: Potential Toxicological Endpoints for this compound

EndpointObservation
Clinical Signs Sedation, ataxia, lethargy, hypothermia, respiratory depression at high doses.
Body Weight Potential for weight loss at high, sedating doses due to reduced food intake.
Mortality Determine LD50 if applicable within the dose range.
Gross Necropsy Examination of all major organs for any visible abnormalities.
Target Organs Central Nervous System (primary), potential for secondary effects on other organs at high doses.

References

Application of Flubrotizolam as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flubrotizolam is a potent thieno-triazolo designer benzodiazepine (B76468) that has emerged on the illicit drug market.[1][2][3][4][5] As a "research chemical," it is not approved for medical use, and its presence in biological samples is of significant interest in clinical and forensic toxicology. The use of a certified analytical reference standard of this compound is crucial for the accurate identification and quantification of the substance in toxicological casework. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard, primarily focusing on its analysis by liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS).

Data Presentation

The primary application of a this compound reference standard is in the development and validation of analytical methods for its detection and its metabolites. The following table summarizes the key mass spectrometric data for this compound and its main metabolites, which are essential for setting up detection methods.

Table 1: High-Resolution Mass Spectrometry Data for this compound and its Metabolites

IDAnalyteBiotransformationElemental CompositionRetention Time (min)Accurate Molecular Mass [M+H]⁺ (m/z)Mass Error (ppm)
-This compoundParent CompoundC₁₅H₁₀BrFN₄S15.08376.9862-
M1N-GlucuronideGlucuronidationC₂₁H₂₀BrFN₄O₆S13.51553.0296-0.1
M2Reduced-Hydroxy-N-GlucuronideReduction, Hydroxylation, GlucuronidationC₂₁H₂₂BrFN₄O₇S11.33571.04020.1
M36-Hydroxy-GlucuronideHydroxylation, GlucuronidationC₂₁H₁₈BrFN₄O₇S12.31569.02450.2
M46-Hydroxy-GlucuronideHydroxylation, GlucuronidationC₂₁H₁₈BrFN₄O₇S12.54569.02450.2
M5α-Hydroxy-FlubrotizolamHydroxylationC₁₅H₁₀BrFN₄OS13.84392.9812-0.1
M66-Hydroxy-FlubrotizolamHydroxylationC₁₅H₁₀BrFN₄OS14.12392.9812-0.1

Experimental Protocols

The following protocols are provided as a guide for the analysis of this compound in biological matrices, such as blood and urine. These are based on established methods for designer benzodiazepines and should be validated in-house for specific applications.

Protocol 1: Sample Preparation - Protein Precipitation (for Blood/Plasma/Serum)

This protocol is a rapid method for the removal of proteins from blood-based samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of the biological sample (whole blood, plasma, or serum).

  • Internal Standard Addition: Add an appropriate volume of an internal standard solution (e.g., a deuterated analog of this compound).

  • Protein Precipitation: Add 700 µL of ice-cold acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 2,500 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE) (for Urine/Blood)

This protocol provides a more thorough cleanup and concentration of the analyte.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: To 0.5 mL of the biological sample, add an appropriate internal standard and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Protocol 3: LC-HRMS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 analytical column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.3–0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Monitoring Mode: Full scan with data-dependent MS/MS (dd-MS²).

  • Full Scan Resolution: 70,000.

  • MS/MS Resolution: 17,500.

  • Collision Energy: Stepped normalized collision energies (e.g., 15, 30, 45 eV).

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300°C.

  • Auxiliary Gas Temperature: 300°C.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic transformations of this compound in the human body. The main pathways include hydroxylation and subsequent glucuronidation.

Flubrotizolam_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound alpha-Hydroxy-Flubrotizolam α-Hydroxy-Flubrotizolam This compound->alpha-Hydroxy-Flubrotizolam Hydroxylation 6-Hydroxy-Flubrotizolam 6-Hydroxy-Flubrotizolam This compound->6-Hydroxy-Flubrotizolam Hydroxylation N-Glucuronide N-Glucuronide This compound->N-Glucuronide Glucuronidation Reduced-Hydroxy-N-Glucuronide Reduced-Hydroxy-N-Glucuronide alpha-Hydroxy-Flubrotizolam->Reduced-Hydroxy-N-Glucuronide Reduction, Glucuronidation 6-Hydroxy-Glucuronide 6-Hydroxy-Glucuronide 6-Hydroxy-Flubrotizolam->6-Hydroxy-Glucuronide Glucuronidation

Caption: Metabolic pathway of this compound.

Analytical Workflow for this compound Analysis

This diagram outlines the general workflow for the analysis of this compound in a forensic or clinical laboratory setting.

Analytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Receipt Sample Receipt & Accessioning Sample_Preparation Sample Preparation (PPT or SPE) Sample_Receipt->Sample_Preparation Standard_Preparation Reference Standard Preparation LC_HRMS_Analysis LC-HRMS/MS Analysis Standard_Preparation->LC_HRMS_Analysis Calibration & QC Sample_Preparation->LC_HRMS_Analysis Data_Acquisition Data Acquisition LC_HRMS_Analysis->Data_Acquisition Data_Processing Data Processing & Review Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: General analytical workflow for this compound.

References

Application Note & Protocols: Cell-Based Assay Development for Screening Flubrotizolam Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubrotizolam is a potent thienotriazolodiazepine derivative that has emerged as a designer drug with significant sedative and anxiolytic effects[1]. Like other benzodiazepines, its pharmacological activity is primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor[2][3]. The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system and is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing an influx of chloride ions, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability[4][5]. This compound enhances the effect of GABA, thereby potentiating this inhibitory signal.

The development of robust and reliable cell-based assays is crucial for characterizing the pharmacological profile of compounds like this compound. Such assays are instrumental in determining potency, efficacy, and potential off-target effects, which are critical parameters in drug discovery and development. This document provides detailed protocols for a suite of cell-based assays designed to screen and characterize the activity of this compound. The assays progress from a high-throughput primary screen to assess functional activity to a secondary, lower-throughput assay for more detailed mechanistic studies, alongside a standard cytotoxicity assay.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound is the potentiation of GABA-A receptor activity. The binding of an agonist (GABA) to the GABA-A receptor opens a chloride-selective ion channel, leading to an influx of Cl- ions and subsequent hyperpolarization of the cell membrane. This compound, as a positive allosteric modulator, binds to a site distinct from the GABA binding site and increases the efficiency of GABA-mediated channel opening.

GABA_A_Signaling cluster_membrane Cell Membrane GABA_A GABA-A Receptor (Ligand-gated Cl- channel) Cl_in Cl- (intracellular) GABA_A->Cl_in GABA GABA GABA->GABA_A Binds This compound This compound (Positive Allosteric Modulator) This compound->GABA_A Binds (Allosteric Site) Cl_out Cl- (extracellular) Cl_out->GABA_A Influx Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Increased Concentration Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

GABA-A Receptor Signaling Pathway

A logical experimental workflow for screening this compound activity begins with a primary high-throughput screen to identify functional activity, followed by a secondary assay for detailed mechanistic investigation and a parallel cytotoxicity assessment.

Experimental_Workflow Start Start: Compound Library (including this compound) Primary_Screen Primary Screen: High-Throughput FLIPR Membrane Potential Assay Start->Primary_Screen Cytotoxicity Cytotoxicity Assessment: MTT Assay Start->Cytotoxicity Secondary_Screen Secondary Screen: Automated Patch-Clamp Electrophysiology Primary_Screen->Secondary_Screen Active Compounds Data_Analysis Data Analysis: EC50/IC50 Determination, Potency & Efficacy Cytotoxicity->Data_Analysis Secondary_Screen->Data_Analysis Conclusion Conclusion: Pharmacological Profile of this compound Data_Analysis->Conclusion

Experimental Screening Workflow

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and a reference compound, Diazepam.

Table 1: FLIPR Membrane Potential Assay - Potentiation of GABA Response

CompoundEC50 of GABA (µM)EC50 of Compound (nM) (in presence of GABA EC20)Maximum Potentiation (% of GABA EC20 response)
This compound0.515450
Diazepam0.5150300

Table 2: Automated Patch-Clamp Electrophysiology - Potentiation of GABA-evoked Currents

CompoundEC50 of Compound (nM) (in presence of GABA EC10)Maximum Current Increase (% of GABA EC10 response)
This compound12550
Diazepam120350

Table 3: MTT Assay - Cell Viability

CompoundCC50 (µM) in HEK293-GABAAR Cells (48h exposure)
This compound> 50
Diazepam> 100

Experimental Protocols

Cell Line and Culture Conditions

For the following assays, a human embryonic kidney (HEK293) cell line stably expressing the human GABA-A receptor α1, β2, and γ2 subunits (HEK293-GABAAR) is recommended. These cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain receptor expression. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: High-Throughput Screening using FLIPR Membrane Potential Assay

This assay measures changes in cell membrane potential in response to GABA-A receptor activation and modulation.

Materials:

  • HEK293-GABAAR cells

  • Black, clear-bottom 96-well or 384-well microplates

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • GABA

  • This compound and reference compounds

  • FLIPR instrument (e.g., FLIPR Tetra®)

Procedure:

  • Cell Plating: Seed HEK293-GABAAR cells into black, clear-bottom microplates at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential Assay dye solution according to the manufacturer's instructions in Assay Buffer.

    • Remove the culture medium from the cell plate and add an equal volume of the dye solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, 5% CO2.

  • Compound Plate Preparation:

    • Prepare serial dilutions of this compound and reference compounds in Assay Buffer.

    • Prepare a solution of GABA in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC20).

    • In the compound plate, combine the compound dilutions with the GABA solution.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record fluorescence changes over time.

    • Initiate the assay, which will add the compound/GABA mixture from the compound plate to the cell plate.

    • Record the fluorescence signal for 2-5 minutes.

Data Analysis:

  • The change in fluorescence intensity corresponds to the change in membrane potential.

  • Determine the concentration-response curve for this compound in the presence of a fixed concentration of GABA.

  • Calculate the EC50 value for this compound's potentiation of the GABA response.

Protocol 2: Secondary Screening using Automated Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through the GABA-A receptor channel.

Materials:

  • HEK293-GABAAR cells

  • Automated patch-clamp system (e.g., QPatch or Patchliner)

  • Extracellular solution (e.g., 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4)

  • Intracellular solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2)

  • GABA

  • This compound and reference compounds

Procedure:

  • Cell Preparation: Harvest HEK293-GABAAR cells and prepare a single-cell suspension in the extracellular solution.

  • System Setup: Prepare the automated patch-clamp system according to the manufacturer's instructions, including filling with intracellular and extracellular solutions.

  • Cell Seeding: Introduce the cell suspension into the system. The system will automatically capture individual cells for whole-cell patch-clamp recording.

  • Recording Protocol:

    • Establish a stable whole-cell recording with a holding potential of -60 mV.

    • Apply a low concentration of GABA (e.g., EC10) to establish a baseline current.

    • Co-apply the same concentration of GABA with increasing concentrations of this compound.

    • Record the potentiation of the GABA-evoked chloride current.

    • Ensure complete washout of the compound between applications.

Data Analysis:

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of this compound.

  • Plot the percentage potentiation against the this compound concentration to generate a concentration-response curve and determine the EC50.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • HEK293-GABAAR cells

  • Clear 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • This compound

  • Plate reader

Procedure:

  • Cell Plating: Seed HEK293-GABAAR cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage viability against the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

References

Application Note: High-Resolution Mass Spectrometry for Flubrotizolam Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flubrotizolam is a potent thieno-triazolo designer benzodiazepine (B76468) that has emerged on the illicit drug market.[1][2][3][4] Accurate identification and structural elucidation are critical in clinical and forensic toxicology. This application note provides a detailed protocol for the fragmentation analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The described methodology enables the tentative identification of characteristic fragment ions, providing a robust framework for the analysis of this compound in complex matrices.

Introduction

Designer benzodiazepines represent a growing class of new psychoactive substances (NPSs), posing significant challenges to public health and safety.[2] this compound, a derivative of the thienotriazolodiazepine class, acts as a potent GABA-A receptor modulator, exhibiting strong sedative and anxiolytic effects. Due to its high potency and potential for abuse, sensitive and specific analytical methods are required for its detection and characterization in biological samples. High-resolution mass spectrometry (HRMS) offers unparalleled mass accuracy and resolving power, making it an ideal technique for identifying parent compounds and their metabolites. This document outlines a comprehensive workflow for analyzing this compound, focusing on the fragmentation patterns observed in HRMS/MS analysis, which are essential for confident structural confirmation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general procedure for extracting benzodiazepines from serum or urine and may be optimized as needed.

  • Sample Pre-treatment : To 1 mL of urine or serum, add an internal standard and 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0).

  • Enzymatic Hydrolysis (for urine samples) : For the analysis of glucuronidated metabolites, add β-glucuronidase enzyme and incubate at 55°C for 30 minutes.

  • SPE Cartridge Conditioning : Condition a mixed-mode SPE cartridge by sequentially washing with 2 mL of methanol (B129727) and 2 mL of deionized water.

  • Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 2 mL of deionized water followed by 2 mL of an acidic methanol/water solution (e.g., 20:80 v/v) to remove interferences.

  • Elution : Elute the analyte from the cartridge using 2 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a methanol/acetonitrile mixture.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.

Liquid Chromatography (LC)

The following LC method provides effective separation for this compound and related benzodiazepines.

ParameterSpecification
System UHPLC/HPLC System (e.g., Thermo Scientific™ UltiMate™ 3000RS)
Column Accucore™ Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent C18 column
Column Temperature 40 °C
Mobile Phase A 2 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B 2 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Methanol/Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Elution 10% B initially, linear gradient to 95% B over 8 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed using a quadrupole-Orbitrap mass spectrometer or equivalent system capable of high resolution and accurate mass measurements.

ParameterSpecification
System Q Exactive™ Focus hybrid quadrupole-Orbitrap™ MS or equivalent
Ionization Source Heated Electrospray Ionization (HESI)
Polarity Positive
Full Scan (MS1)
   Resolution70,000 FWHM (at m/z 200)
   Scan Rangem/z 100 - 600
   AGC Target1e6
dd-MS2 (TopN)
   Resolution17,500 FWHM (at m/z 200)
   Isolation Window1.0 m/z
   Collision EnergyStepped Normalized Collision Energy (NCE): 20, 35, 50
   Collision GasNitrogen (HCD cell)

Workflow and Data Analysis

The overall analytical process from sample receipt to final data interpretation is outlined below.

G cluster_workflow Analytical Workflow Sample Biological Sample (Serum/Urine) SPE Solid-Phase Extraction Sample->SPE LC LC Separation SPE->LC HRMS HRMS Analysis (Full Scan & dd-MS2) LC->HRMS Data Data Processing & Interpretation HRMS->Data

Caption: General experimental workflow for this compound analysis.

Results: Fragmentation of this compound

This compound (C₁₅H₁₀BrFN₄S) has a monoisotopic mass of 375.9794 g/mol . In positive ion electrospray mode, it is detected as the protonated molecule [M+H]⁺ at an m/z of 376.9862. The high-resolution MS/MS spectrum reveals a characteristic fragmentation pattern that can be used for its unambiguous identification. The major product ions are summarized in the table below, with data derived from recent metabolic studies.

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Mass Error (ppm)Proposed FormulaProposed Neutral Loss / Fragment
376.9862348.9912-0.1C₁₅H₁₀BrFN₂S⁺-N₂
376.9862335.90800.4C₁₃H₈BrFN₂S⁺-C₂H₃N
376.9862297.90191.1C₁₂H₇BrFNS⁺-C₃H₃N₃
376.9862266.0955-2.7C₁₅H₁₁FN₄⁺-BrS (radical)
376.9862243.0511-0.6C₁₄H₁₀FNS⁺-BrCN₂H

Proposed Fragmentation Pathway

The fragmentation of the protonated this compound molecule involves several key pathways, including losses from the triazolo and diazepine (B8756704) rings. A contraction of the diazepine ring is a common fragmentation phenomenon for this class of compounds.

G cluster_pathway This compound [M+H]⁺ Fragmentation Parent [M+H]⁺ m/z 376.9862 Frag1 m/z 348.9912 Parent->Frag1 -N₂ Frag2 m/z 335.9080 Parent->Frag2 -C₂H₃N Frag4 m/z 243.0511 Parent->Frag4 -BrCN₂H Frag3 m/z 297.9019 Frag2->Frag3 -C₃H₃N₃

Caption: Proposed fragmentation pathway for protonated this compound.

Conclusion

This application note provides a robust and detailed methodology for the fragmentation analysis of this compound using LC-HRMS. The combination of a streamlined sample preparation protocol, optimized liquid chromatography, and high-resolution mass spectrometry allows for the confident identification of this potent designer benzodiazepine. The characteristic fragmentation pattern, including the ions at m/z 348.9912, 335.9080, and 297.9019, serves as a reliable fingerprint for its detection in forensic and clinical samples. This method can be adapted for the analysis of this compound metabolites and other related benzodiazepines.

References

Application Note: Software-Aided Metabolite Profiling of Flubrotizolam

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flubrotizolam is a potent thieno-triazolo designer benzodiazepine (B76468) that has emerged on the illicit drug market.[1][2][3] Understanding its metabolic fate is crucial for forensic and clinical toxicology to identify reliable biomarkers of consumption. This application note describes a comprehensive workflow for the in vitro metabolite profiling of this compound using human liver microsomes (HLMs), followed by analysis with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS). The protocol leverages advanced software tools for automated data mining and metabolite identification, streamlining the process from sample to structure elucidation.

The primary metabolic pathways for this compound involve Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation).[1] This protocol provides a robust method for generating, detecting, and identifying these key metabolites.

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol outlines the steps for the metabolic conversion of this compound using a common in vitro system.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • 100 mM Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) solution (for Phase II)

  • Alamethicin solution (for Phase II)

  • Magnesium Chloride (MgCl₂) (for Phase II)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare Incubation Mix: In a microcentrifuge tube on ice, prepare the main incubation mixture (for a 200 µL final volume):

    • 160 µL of 100 mM Phosphate Buffer (pH 7.4)

    • 5 µL of 20 mg/mL HLMs (final concentration: 0.5 mg/mL)

    • Optional for Phase II: Add UDPGA (final conc. ~2 mM), Alamethicin (final conc. ~25 µg/mL), and MgCl₂ (final conc. ~8 mM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.

  • Add Substrate: Add 2 µL of 100 µM this compound stock solution (prepared in DMSO or Methanol) to achieve a final concentration of 1 µM.

  • Initiate Reaction: Start the metabolic reaction by adding 20 µL of the NADPH regenerating system or 10 µL of 20 mM NADPH solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at 37°C with gentle agitation.

  • Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

  • Prepare Controls:

    • Negative Control (T=0): Add the termination solvent (acetonitrile) before adding the NADPH solution.

    • No Cofactor Control: Replace the NADPH solution with an equal volume of phosphate buffer.

  • Centrifugation: Vortex the terminated reaction tubes and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

LC-HRMS/MS Analysis

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap)

Typical LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

Typical MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

    • Full Scan (MS1): Mass range 100 - 1000 m/z

    • Tandem Scan (MS2): Collision-Induced Dissociation (CID) or Higher-energy C-H bond Dissociation (HCD) on the top N most intense ions from the MS1 scan.

  • Resolution: >30,000 FWHM

Data Presentation: Metabolite Summary

The analysis of the incubation samples revealed several potential metabolites of this compound. The primary biotransformations observed were hydroxylation (Phase I) and subsequent glucuronidation (Phase II). The table below summarizes the key findings based on representative data.

IDPutative BiotransformationRetention Time (min)Observed [M+H]⁺ (m/z)Mass Error (ppm)Relative Peak Area
Parent This compound10.85371.0401-0.529.8 x 10⁶
M1 Hydroxylation9.98387.0350-0.754.5 x 10⁵
M2 Hydroxylation10.21387.0351-0.482.1 x 10⁵
M3 N-Glucuronidation10.24547.09250.428.5 x 10⁵
M4 Hydroxy-Glucuronidation9.55563.08740.556.3 x 10⁴
M5 Hydroxy-Glucuronidation9.72563.08720.193.9 x 10⁴

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental and data analysis workflows, as well as the proposed metabolic pathway for this compound.

G cluster_wet_lab Experimental Protocol cluster_data_analysis Data Analysis HLM 1. HLM Incubation (this compound, NADPH, 37°C) Quench 2. Reaction Quenching (Ice-cold Acetonitrile) HLM->Quench Centrifuge 3. Protein Precipitation & Centrifugation Quench->Centrifuge Supernatant 4. Supernatant Collection Centrifuge->Supernatant LCMS 5. LC-HRMS/MS Analysis Supernatant->LCMS RawData 6. Raw Data Acquisition (MS1 & MS/MS Spectra) LCMS->RawData Mining 7. Software-Aided Mining (Peak Picking, Alignment) RawData->Mining Identification 8. Metabolite Identification (Mass Shifts, Fragmentation) Mining->Identification Report 9. Report Generation Identification->Report

Caption: High-level experimental and data analysis workflow.

Caption: Logical workflow for software-based metabolite data mining.

G cluster_phase1 Phase I cluster_phase2 Phase II Flubro This compound (m/z 371.0401) Hydroxy Hydroxylation (+15.9949 Da) Flubro->Hydroxy CYP450 Enzymes Glucuronide Glucuronidation (+176.0321 Da) Flubro->Glucuronide UGT Enzymes HydroxyFlubro Hydroxy-Flubrotizolam (m/z 387.0350) HydroxyFlubro->Glucuronide UGT Enzymes HydroxyGlucuronide Hydroxy-Flubrotizolam Glucuronide (m/z 563.0872) FlubroGlucuronide This compound N-Glucuronide (m/z 547.0925)

Caption: Proposed primary metabolic pathway of this compound.

Discussion

The combination of in vitro HLM incubations and LC-HRMS/MS provides a powerful platform for elucidating the metabolic fate of novel psychoactive substances like this compound. Software-aided data mining is essential for efficiently processing the complex datasets generated. Tools like Agilent's MassHunter, SCIEX's MetabolitePilot, or Thermo Fisher's Compound Discoverer automate the detection of potential metabolites by searching for expected mass shifts corresponding to common biotransformations (e.g., +15.9949 Da for hydroxylation, +176.0321 Da for glucuronidation).

By comparing the chromatographic peaks and fragmentation patterns between the active incubation and control samples, researchers can confidently identify bona fide metabolites. The results indicate that hydroxylation and glucuronidation are the major metabolic routes for this compound, making hydroxylated metabolites and their corresponding glucuronides key biomarkers for consumption. This workflow can be readily adapted for other novel psychoactive substances to accelerate their metabolic characterization.

References

Troubleshooting & Optimization

Enhancing the Aqueous Solubility of Flubrotizolam for In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of Flubrotizolam for in vitro assays. This compound, a thienotriazolodiazepine, exhibits poor aqueous solubility, which can present significant challenges for accurate and reproducible experimental results. This guide offers detailed methodologies, data presentation, and visual workflows to address these challenges effectively.

This compound Solubility Data

The solubility of this compound in various common solvents is summarized below. It is critical to prepare a stock solution in an appropriate organic solvent before diluting into aqueous buffers or cell culture media for in vitro experiments.

SolventSolubilityConcentration (mM)¹Notes
Dimethyl Sulfoxide (DMSO)5 mg/mL[1]13.25A common solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF)5 mg/mL[1]13.25Another suitable organic solvent for stock solution preparation.
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]1.325Demonstrates the significant decrease in solubility upon addition of an aqueous buffer.
Aqueous BuffersSparingly soluble-Direct dissolution in aqueous buffers is not recommended.

¹Concentration in mM is calculated based on a molecular weight of 377.24 g/mol for this compound.

Experimental Protocols for Solubility Enhancement

Several methods can be employed to improve the aqueous solubility of this compound for in vitro assays. The choice of method will depend on the specific experimental requirements, such as the final desired concentration and the tolerance of the assay system (e.g., cell line) to the solubilizing agents.

Method 1: Co-Solvent System (DMSO)

This is the most common and straightforward method for preparing this compound for in vitro assays.

Protocol for Preparing a DMSO Stock Solution and Diluting into Aqueous Media:

  • Preparation of High-Concentration Stock Solution:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

    • To aid dissolution, vortex the solution vigorously for 1-2 minutes.[2]

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[2]

    • Gentle warming to 37°C for 5-10 minutes can also be employed if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light. A stability of at least 5 years can be expected at -20°C.

  • Preparation of Working Solution in Aqueous Media:

    • Pre-warm the aqueous buffer or cell culture medium to 37°C.

    • To minimize precipitation ("crashing out"), perform a serial dilution of the DMSO stock solution. For example, create an intermediate dilution of the stock in the aqueous media before preparing the final concentration.

    • Add the stock solution dropwise to the pre-warmed media while gently vortexing.

    • Ensure the final concentration of DMSO in the assay is as low as possible, typically below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.

Method 2: Cyclodextrin-Based Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

Protocol for Using Cyclodextrins:

  • Selection of Cyclodextrin (B1172386): Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for compounds of similar size to benzodiazepines.

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in deionized water or the desired aqueous buffer. The concentration will need to be optimized for your specific experiment.

  • Complexation:

    • Add the this compound powder directly to the cyclodextrin solution.

    • Alternatively, a small amount of a co-solvent like ethanol (B145695) can be used to first dissolve the this compound before adding it to the cyclodextrin solution to facilitate complexation.

    • Stir or shake the mixture at room temperature for a sufficient period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration and Use:

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • The clear filtrate, containing the solubilized this compound-cyclodextrin complex, can then be used in the in vitro assay.

Method 3: Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)

SEDDS are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Protocol for Preparing a Simple SEDDS Formulation:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Tween 80, Labrasol), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Formulation Preparation:

    • Based on the solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare a series of formulations with varying ratios of the selected excipients.

    • Weigh the appropriate amounts of the oil, surfactant, and co-surfactant into a glass vial and mix thoroughly by vortexing.

    • Add the this compound to the mixture and continue to mix until a clear solution is obtained. Gentle heating may be required.

  • Self-Emulsification Assessment:

    • Add a small amount of the prepared formulation (e.g., 100 µL) to a larger volume of aqueous buffer (e.g., 10 mL) at 37°C with gentle stirring.

    • Observe the formation of the emulsion. A successful SEDDS will form a clear or slightly opalescent microemulsion.

  • Characterization and Use:

    • The droplet size of the resulting emulsion can be measured using dynamic light scattering.

    • The solubilized formulation can then be used for in vitro experiments.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
This compound does not dissolve in DMSO. - Low-quality or hydrated DMSO.- Insufficient mixing or energy.- Concentration exceeds solubility limit.- Use fresh, high-purity, anhydrous DMSO.- Vortex vigorously and sonicate for 10-15 minutes. Gentle warming to 37°C can also help.- Prepare a more dilute stock solution.
Precipitate forms immediately upon dilution in aqueous media ("crashing out"). - Rapid change in solvent polarity.- High final concentration of this compound.- Low temperature of the aqueous media.- Perform serial dilutions of the DMSO stock in the media.- Add the DMSO stock dropwise while gently vortexing the media.- Decrease the final working concentration.- Always use pre-warmed (37°C) media.
Precipitate forms over time in the incubator. - Temperature fluctuations affecting solubility.- Interaction with media components (e.g., proteins in serum).- pH shift in the media due to CO₂ environment.- Ensure the media is properly buffered for the incubator's CO₂ concentration.- Pre-warm all solutions to 37°C before mixing.- Consider using serum-free media for the experiment if possible.
Inconsistent experimental results. - Inaccurate stock solution concentration.- Degradation of this compound in stock or working solutions.- Precipitation of the compound in the assay.- Ensure accurate weighing and pipetting when preparing solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Visually inspect working solutions for any signs of precipitation before adding to the assay.
Cell toxicity observed in vehicle control wells. - High final concentration of DMSO or other solubilizing agents.- Ensure the final DMSO concentration is non-toxic to your specific cell line (typically ≤ 0.1%).- Perform a toxicity curve for your chosen solubilizing agent with your cell line.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound? A1: High-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution of this compound due to its good solubilizing capacity for this compound.

Q2: How should I store my this compound stock solution? A2: It is recommended to aliquot your stock solution into single-use vials and store them at -20°C or -80°C, protected from light. This will minimize degradation from repeated freeze-thaw cycles.

Q3: My compound precipitates when I add it to my cell culture media. What can I do? A3: This is a common issue with hydrophobic compounds. To prevent this, pre-warm your media to 37°C, perform a serial dilution of your DMSO stock, and add the stock solution slowly while gently mixing. Also, ensure your final DMSO concentration is as low as possible (ideally below 0.1%).

Q4: What is the maximum concentration of DMSO that is safe for my cells? A4: The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5%, and ideally below 0.1% for long-term assays, to avoid solvent-induced toxicity or off-target effects. It is always best to perform a vehicle control to assess the effect of the solvent on your specific assay.

Q5: Can I use other methods besides DMSO to dissolve this compound? A5: Yes, you can explore using cyclodextrins or lipid-based formulations like SEDDS to improve the aqueous solubility of this compound. These methods can be particularly useful if your assay is sensitive to DMSO.

Visualizing Experimental Workflows

experimental_workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve check_stock Visually Inspect for Clarity dissolve->check_stock check_stock->dissolve Not Clear store Aliquot and Store at -20°C / -80°C check_stock->store Clear warm_media Pre-warm Aqueous Media to 37°C store->warm_media dilute Perform Serial Dilution of Stock warm_media->dilute add_to_media Add Diluted Stock to Media Dropwise with Mixing dilute->add_to_media check_working Visually Inspect for Precipitation add_to_media->check_working use_assay Use in In Vitro Assay check_working->use_assay Clear troubleshoot Troubleshoot (See Guide) check_working->troubleshoot Precipitate

Caption: Workflow for preparing this compound working solution.

decision_tree Decision Tree for Solubility Enhancement Method start Poor Aqueous Solubility of this compound dmso_check Is the assay tolerant to low levels of DMSO (<0.5%)? start->dmso_check use_dmso Use Co-Solvent Method (DMSO) dmso_check->use_dmso Yes alternative_methods Consider Alternative Methods dmso_check->alternative_methods No assay_sensitivity Is the assay sensitive to complex excipients? alternative_methods->assay_sensitivity use_cyclodextrin Use Cyclodextrin-Based Solubilization assay_sensitivity->use_cyclodextrin No use_lipid Use Lipid-Based Formulation (e.g., SEDDS) assay_sensitivity->use_lipid Yes

Caption: Decision tree for selecting a solubility enhancement method.

References

Stability of Flubrotizolam in various biological matrices and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of flubrotizolam in various biological matrices and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in whole blood samples?

A1: While specific stability data for this compound is limited, studies on other benzodiazepines in whole blood can provide valuable insights. Generally, benzodiazepines exhibit the highest stability when stored at lower temperatures. At room temperature, significant degradation of many benzodiazepines can occur. For instance, one study showed a 70-100% decrease in the concentration of four benzodiazepines over one year at room temperature[1]. At 4°C, the degradation is still substantial. Optimal stability is achieved at -20°C and -80°C, with minimal loss observed over extended periods[1][2]. For long-term storage, freezing at -20°C or lower is strongly recommended.

Q2: How do freeze-thaw cycles affect the concentration of this compound in urine samples?

Q3: What are the best practices for storing plasma and urine samples for this compound analysis?

A3: Based on stability studies of other benzodiazepines and general best practices for biological sample storage, the following recommendations are provided:

  • Short-term storage (up to 24 hours): Refrigerate at 2-8°C.

  • Long-term storage: Freeze at -20°C or -80°C. Storage at -80°C is generally preferred for maximum stability.

  • Light exposure: Protect samples from light, as some benzodiazepines are known to be light-sensitive. Use amber-colored tubes or wrap tubes in aluminum foil.

  • Avoid repeated freeze-thaw cycles: Aliquot samples into smaller volumes for individual analyses.

Q4: Are there any known issues with the stability of this compound during sample preparation and extraction?

A4: While specific issues for this compound are not documented, general challenges in the analysis of benzodiazepines can be anticipated. The choice of extraction method (e.g., liquid-liquid extraction or solid-phase extraction) and the solvents used can influence recovery and stability. It is crucial to use a validated analytical method. Potential issues include:

  • pH sensitivity: The stability of some benzodiazepines can be pH-dependent. Ensure the pH of the sample and extraction buffers is controlled.

  • Metabolite conversion: In some instances, metabolites can convert back to the parent drug or vice-versa during sample processing. This is a consideration, especially for thermolabile compounds.

  • Matrix effects: Components of the biological matrix can interfere with the ionization of the analyte in LC-MS/MS analysis, leading to inaccurate quantification. Proper sample cleanup and the use of an appropriate internal standard are essential to mitigate these effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Inefficient extraction from the biological matrix.Optimize the extraction method. This may involve adjusting the pH of the sample, changing the extraction solvent, or using a different solid-phase extraction (SPE) cartridge.
Degradation during sample processing.Keep samples on ice during processing. Minimize the time between sample thawing and analysis. Evaluate the stability of this compound in the extraction solvent.
High variability in replicate measurements Inconsistent sample preparation.Ensure thorough mixing of samples and precise pipetting. Use an automated liquid handler for improved precision if available.
Matrix effects in LC-MS/MS analysis.Dilute the sample extract to reduce matrix effects. Use a stable isotope-labeled internal standard for this compound if available. Optimize the chromatographic separation to separate this compound from interfering matrix components.
Presence of unexpected peaks in the chromatogram Contamination from solvents, glassware, or equipment.Use high-purity solvents and thoroughly clean all equipment. Run a blank sample (matrix without the analyte) to identify sources of contamination.
Degradation of this compound into other products.Investigate potential degradation pathways. This may involve forced degradation studies under acidic, basic, oxidative, and photolytic conditions.
Gradual decrease in this compound concentration in stored samples Suboptimal storage conditions.Review storage procedures. Ensure samples are stored at the recommended temperature and protected from light. Verify the temperature of freezers and refrigerators.
Instability in the specific biological matrix.Conduct a stability study in the matrix of interest to determine the degradation rate under your specific storage conditions.

Data on Benzodiazepine Stability (as a proxy for this compound)

Table 1: Long-Term Stability of Benzodiazepines in Whole Blood at Different Temperatures

CompoundStorage TemperatureTime% Decrease in Concentration (Approximate)Reference
ClonazepamRoom Temperature1 year70-100%
4°C1 year50-100%
-20°C1 year10-20%
-80°C1 year5-12% (at low conc.)
MidazolamRoom Temperature1 year70-100%
4°C1 year50-100%
-20°C1 year10-20%
-80°C1 yearSignificant loss
FlunitrazepamRoom Temperature1 year70-100%
4°C1 year50-100%
-20°C1 year10-20%
-80°C1 year5-12% (at low conc.)
OxazepamRoom Temperature1 year70-100%
4°C1 year50-100%
-20°C1 year10-20%
-80°C1 year5-12% (at low conc.)
Various BenzodiazepinesRoom Temperature6 monthsSignificant degradation for most
4°C6 monthsVariable, some significant degradation
-20°C6 monthsGenerally stable
-80°C6 monthsHighly stable

Table 2: Stability of Benzodiazepines in Urine

ConditionObservationRecommendationReference
Freeze-Thaw Cycles Minimal impact on a wide range of metabolites after up to 4 cycles.Aliquot samples to avoid repeated freeze-thaw cycles.
Storage Temperature Generally more stable than in blood.Store at -20°C or -80°C for long-term stability.
pH Stability can be pH-dependent.Measure and record the pH of the urine sample. Consider pH adjustment if instability is suspected.

Experimental Protocols

Protocol 1: Evaluation of Long-Term Storage Stability

  • Sample Preparation: Spike a pool of the desired biological matrix (e.g., drug-free human plasma) with a known concentration of this compound.

  • Aliquoting: Dispense the spiked matrix into multiple small aliquots in appropriate storage vials.

  • Storage: Store the aliquots at different temperature conditions (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of aliquots from each storage condition.

  • Analysis: Thaw the samples and analyze them using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Evaluation: Compare the concentrations at each time point to the initial concentration (time 0) to calculate the percentage of degradation.

Protocol 2: Assessment of Freeze-Thaw Stability

  • Sample Preparation: Prepare a spiked pool of the biological matrix as described in Protocol 1.

  • Aliquoting: Dispense the spiked matrix into several aliquots.

  • Freeze-Thaw Cycles:

    • Freeze the aliquots completely at -20°C or -80°C.

    • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

    • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 1, 3, and 5 cycles).

  • Analysis: After the final thaw, analyze the samples using a validated LC-MS/MS method.

  • Data Evaluation: Compare the concentrations of samples that have undergone freeze-thaw cycles to the concentration of a control sample that was not subjected to freezing and thawing.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_storage Storage Conditions cluster_time Time Points start Start: Spiked Biological Matrix RT Room Temperature start->RT Aliquots Stored REF Refrigerated (4°C) start->REF Aliquots Stored FRZ20 -20°C start->FRZ20 Aliquots Stored FRZ80 -80°C start->FRZ80 Aliquots Stored T0 Time 0 T1 Time 1 T2 Time 2 T3 Time n analysis Sample Preparation & LC-MS/MS Analysis T0->analysis T1->analysis T2->analysis T3->analysis evaluation Data Evaluation & Stability Assessment analysis->evaluation

Caption: Workflow for Long-Term Stability Testing.

Freeze_Thaw_Stability_Workflow start Start: Spiked Biological Matrix Aliquots ft1 Freeze (-20°C / -80°C) start->ft1 thaw1 Thaw (Room Temp) ft1->thaw1 cycle1_complete 1 Cycle Complete thaw1->cycle1_complete ft2 Freeze cycle1_complete->ft2 analysis Sample Preparation & LC-MS/MS Analysis cycle1_complete->analysis thaw2 Thaw ft2->thaw2 cycle2_complete n Cycles Complete thaw2->cycle2_complete cycle2_complete->analysis evaluation Compare to Control & Assess Stability analysis->evaluation

Caption: Workflow for Freeze-Thaw Stability Assessment.

References

Optimizing LC-MS/MS parameters for sensitive detection of Flubrotizolam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of Flubrotizolam.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standards?

This compound solid powder should be stored at -20°C for long-term stability (months to years). For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[1] Stock solutions, typically prepared in methanol, should also be stored at -20°C.[2] The compound is generally stable for several weeks at ambient temperature, such as during shipping.[1]

Q2: What are the key mass spectrometry parameters for this compound detection?

While a fully validated method with standardized MRM transitions is not widely published, the precursor ion in positive ionization mode is [M+H]+, which corresponds to an m/z of approximately 377.24.[1] A study using high-resolution mass spectrometry identified the exact mass at m/z 376.9862.[3] Common fragments can be predicted based on the structure of related benzodiazepines. For method development, it is crucial to perform compound optimization (tuning) on your specific instrument to determine the optimal precursor and product ions, as well as collision energies.

Q3: Which ionization mode is best for this compound analysis?

Electrospray ionization (ESI) in positive mode is the recommended ionization technique for this compound and other benzodiazepines. One study noted that this compound did not produce a signal in negative ionization mode under their specific analytical conditions.

Q4: What type of liquid chromatography column is suitable for this compound analysis?

A C18 or a biphenyl (B1667301) analytical column is recommended for the chromatographic separation of this compound. These columns provide good retention and separation from matrix components for benzodiazepines. Typical column dimensions are around 100-150 mm in length, 2.1 mm internal diameter, and with a particle size of 1.8-2.6 µm.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Possible Cause 1: Inappropriate Mobile Phase or Gradient.

    • Solution: Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid, to improve peak shape for basic compounds like benzodiazepines. Optimize the gradient elution to ensure adequate separation from interferences. A typical gradient starts with a high aqueous phase and ramps up the organic phase (e.g., acetonitrile (B52724) or methanol) over several minutes.

  • Possible Cause 2: Column Contamination or Degradation.

    • Solution: Implement a column wash routine after each batch of samples. If performance degrades, flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Possible Cause 3: Matrix Effects.

    • Solution: Enhance the sample preparation procedure to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) can provide a cleaner extract compared to simple protein precipitation. Also, ensure chromatographic separation from major matrix components.

Issue 2: Low Sensitivity or Inconsistent Results

  • Possible Cause 1: Suboptimal Mass Spectrometry Parameters.

    • Solution: Perform compound optimization (tuning) for this compound on your specific LC-MS/MS instrument. Do not rely solely on literature values, as optimal parameters can vary between instruments. This involves determining the most abundant and stable precursor and product ions and optimizing the collision energy for each transition.

  • Possible Cause 2: Ion Suppression from Matrix Components.

    • Solution: Improve sample cleanup using methods like SPE or liquid-liquid extraction (LLE) to minimize matrix effects. Ensure the analyte's retention time does not coincide with the elution of highly ion-suppressing compounds from the sample matrix.

  • Possible Cause 3: Inefficient Sample Extraction.

    • Solution: Evaluate the efficiency of your sample preparation method. For biological matrices like blood or urine, protein precipitation with cold acetonitrile is a common starting point, but SPE may offer better recovery and cleaner samples.

Issue 3: High Background Noise

  • Possible Cause 1: Contaminated Mobile Phase or LC System.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Freshly prepare mobile phases and do not top them up. If contamination is suspected, flush the entire LC system.

  • Possible Cause 2: Carryover from Previous Injections.

    • Solution: Optimize the autosampler wash procedure, using a strong solvent to clean the injection needle and port between samples. A blank injection after a high-concentration sample can confirm if carryover is an issue.

  • Possible Cause 3: Interfering Isobaric Compounds.

    • Solution: Ensure that the chromatographic method provides sufficient separation of this compound from any isomeric or isobaric compounds that may be present in the sample. Monitor at least two MRM transitions to ensure specificity.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound in Whole Blood

This protocol is a general guideline based on methods for related benzodiazepines and should be optimized and validated for your specific application and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of whole blood, add 10 µL of an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Add 700 µL of cold acetonitrile (0°C).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2500 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

2. Liquid Chromatography Parameters

  • Column: C18 analytical column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Gradient:

    • Start at 5-10% B.

    • Linearly increase to 95% B over 8-10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: The following parameters should be optimized on the specific instrument:

    • Capillary Voltage

    • Source Temperature

    • Gas Flows (Nebulizer, Heater)

    • Precursor Ion (m/z ~377.0)

    • Product Ions (to be determined during tuning)

    • Collision Energy (to be optimized for each transition)

    • Dwell Time

Quantitative Data Summary

The following table summarizes typical parameters that would be determined during method development for this compound. Note: These values are illustrative and must be experimentally determined.

ParameterValueReference/Comment
Precursor Ion (Q1) ~377.0 m/z[M+H]+ for C15H10BrFN4S.
Product Ion 1 (Q3) To be determinedOptimize for the most intense, stable fragment.
Collision Energy 1 To be determinedOptimize for maximum signal of Product Ion 1.
Product Ion 2 (Q3) To be determinedQualifier ion for confirmation.
Collision Energy 2 To be determinedOptimize for maximum signal of Product Ion 2.
Retention Time ~15 minHighly dependent on the specific column and gradient used.

Visualizations

Experimental_Workflow Experimental Workflow for this compound LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation Ionization ESI+ Ionization LC_Separation->Ionization MS_Detection Tandem MS Detection (MRM Mode) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: A flowchart of the LC-MS/MS experimental workflow for this compound.

Troubleshooting_Tree Troubleshooting Low Sensitivity for this compound Analysis Start Low or No Signal Check_Tuning Are MS Parameters Optimized (Tuning)? Start->Check_Tuning Check_SamplePrep Is Sample Preparation Adequate? Check_Tuning->Check_SamplePrep Yes Tune_Compound Action: Perform compound optimization (tuning) for This compound. Check_Tuning->Tune_Compound No Check_LC Is Chromatography Acceptable? Check_SamplePrep->Check_LC Yes Improve_SamplePrep Action: Enhance sample cleanup (e.g., use SPE instead of PP) or check recovery. Check_SamplePrep->Improve_SamplePrep No Optimize_LC Action: Check for leaks, column clogging, and ensure proper mobile phase composition. Check_LC->Optimize_LC No Consult_Expert Issue Persists: Consult instrument specialist. Check_LC->Consult_Expert Yes Tune_Compound->Check_SamplePrep Improve_SamplePrep->Check_LC Optimize_LC->Consult_Expert

Caption: A decision tree for troubleshooting low sensitivity in this compound analysis.

References

Minimizing Enzymatic Degradation of Flubrotizolam in Blood Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the enzymatic degradation of Flubrotizolam in blood samples. Adherence to these guidelines is crucial for ensuring sample integrity and obtaining accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in blood a concern?

A1: this compound is a potent thieno-triazolo designer benzodiazepine. Like many drugs, it can be subject to enzymatic degradation in biological matrices such as whole blood after collection. This degradation can lead to a decrease in the concentration of the parent drug, potentially resulting in inaccurate quantification and misinterpretation of experimental data.

Q2: What are the primary enzymatic pathways for this compound degradation in the body?

A2: In the body, this compound is metabolized primarily through phase I hydroxylation to form metabolites such as α-hydroxy-flubrotizolam and 6-hydroxy-flubrotizolam, followed by phase II glucuronidation. While these metabolic processes mainly occur in the liver, some enzymatic activity can persist in collected blood samples, leading to ex vivo degradation.

Q3: What are the key factors that influence the stability of this compound in blood samples?

A3: The stability of this compound in blood is influenced by several factors, including:

  • Temperature: Higher temperatures accelerate enzymatic activity and chemical degradation.

  • Time: The longer the sample is stored, the greater the potential for degradation.

  • Presence of Enzymes: Blood contains various enzymes, such as esterases, that can potentially degrade drugs.

  • pH: The pH of the sample can affect both enzymatic activity and the chemical stability of the analyte.

  • Presence of Preservatives/Inhibitors: The addition of enzyme inhibitors can significantly reduce enzymatic degradation.

Q4: What are the recommended storage conditions for blood samples containing this compound?

A4: To minimize degradation, blood samples should be processed and analyzed as quickly as possible. If immediate analysis is not feasible, samples should be stored at low temperatures. Storage at -20°C is good for short to medium-term storage, while -80°C is recommended for long-term storage to significantly slow down enzymatic processes.[1]

Q5: Should I use whole blood, plasma, or serum for this compound analysis?

A5: The choice between whole blood, plasma, or serum can depend on the specific analytical method and research question. Plasma or serum is often preferred as the removal of blood cells can reduce the activity of some cellular enzymes. To obtain plasma or serum, blood should be collected in tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuged promptly.

Q6: What preservatives or enzyme inhibitors can be used to stabilize this compound in blood samples?

A6: Sodium fluoride (B91410) is a commonly used preservative in forensic toxicology to inhibit enzymatic activity, particularly from pseudo-cholinesterases.[2][3] It is often used in combination with an anticoagulant like potassium oxalate (B1200264). While specific studies on this compound are limited, the use of sodium fluoride is a recommended best practice for preserving benzodiazepines in blood samples.[2][3]

Q7: How does sodium fluoride prevent degradation, and are there any drawbacks?

A7: Sodium fluoride is an enzyme inhibitor that disrupts the function of enzymes like esterases. While effective, it's important to be aware that the addition of sodium fluoride can sometimes lead to matrix effects or cause hemolysis, which might affect the accuracy of analytical results. Therefore, it is crucial to validate analytical methods with fluoride-stabilized matrices.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no detectable this compound in a known positive sample. Enzymatic Degradation: The sample may have been stored improperly (e.g., at room temperature) for an extended period, leading to enzymatic breakdown of the analyte.Review sample handling and storage procedures. Ensure samples are collected with appropriate preservatives (e.g., sodium fluoride), processed promptly, and stored at or below -20°C. For future collections, adhere strictly to the recommended protocols.
Incomplete Extraction: The extraction method may not be efficient for recovering this compound from the blood matrix.Optimize the extraction protocol. This may involve adjusting the pH, using a different solvent system, or employing a different extraction technique (e.g., solid-phase extraction vs. liquid-liquid extraction).
High variability in results between replicate samples. Inconsistent Sample Handling: Variations in the time between sample collection and processing, or different storage conditions for replicates, can lead to inconsistent degradation.Standardize the entire workflow from collection to analysis. Ensure all replicates are treated identically. Use of automated sample handling systems can help minimize variability.
Matrix Effects: Interference from other components in the blood sample can affect the ionization and detection of this compound in mass spectrometry-based assays.Perform a thorough method validation including an assessment of matrix effects. The use of a stable isotope-labeled internal standard for this compound can help to correct for these effects.
Unexpected metabolites detected. Ex Vivo Metabolism: If samples are not properly preserved, enzymatic activity can continue after collection, leading to the formation of metabolites that were not present in vivo.Use blood collection tubes containing an enzyme inhibitor like sodium fluoride. Process samples as quickly as possible after collection. Storing samples at ultra-low temperatures (-80°C) will also halt enzymatic activity.

Quantitative Data Summary

BenzodiazepineStorage TemperatureConcentration Decrease (High Conc.)Concentration Decrease (Low Conc.)Time PeriodReference
ClonazepamRoom Temperature~70%~100%1 Year
4°C~50%~90%1 Year
-20°C~10%~20%1 Year
MidazolamRoom Temperature~70%~100%1 Year
4°C~80%~100%1 Year
-20°C~10%~20%1 Year
FlunitrazepamRoom Temperature~70%~100%1 Year
4°C~80%~100%1 Year
-20°C~20%~10%1 Year
OxazepamRoom Temperature~70%~100%1 Year
4°C~80%~90%1 Year
-20°C~20%~10%1 Year

Note: The stability of this compound may differ from the benzodiazepines listed above. It is highly recommended to perform in-house stability studies for this compound in the specific matrix and storage conditions used in your laboratory.

Experimental Protocols

Protocol 1: Blood Sample Collection and Stabilization

Objective: To collect and stabilize whole blood samples to minimize ex vivo degradation of this compound.

Materials:

  • Blood collection tubes containing Sodium Fluoride and Potassium Oxalate.

  • Tourniquet, alcohol swabs, and appropriate gauge needles.

  • Centrifuge.

  • Cryovials for plasma/serum storage.

  • Personal Protective Equipment (PPE).

Procedure:

  • Label the blood collection tubes with the necessary sample information.

  • Following standard phlebotomy procedures, collect the required volume of blood directly into the sodium fluoride/potassium oxalate tubes.

  • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and preservative.

  • If plasma is the desired matrix, centrifuge the blood sample at 2000-3000 x g for 10-15 minutes at 4°C within one hour of collection.

  • Carefully pipette the supernatant (plasma) into labeled cryovials.

  • If serum is required, collect blood in a serum separator tube and allow it to clot for at least 30 minutes before centrifugation.

  • Store the whole blood, plasma, or serum samples at -20°C for short-term storage or -80°C for long-term storage until analysis.

Protocol 2: In-house Stability Assessment of this compound

Objective: To determine the stability of this compound in a specific blood matrix under defined storage conditions.

Materials:

  • Blank whole blood, plasma, or serum from a drug-free donor.

  • Certified reference standard of this compound.

  • Appropriate solvents for stock solution preparation.

  • Calibrated pipettes and other standard laboratory equipment.

  • Analytical instrument for quantification (e.g., LC-MS/MS).

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike the blank blood matrix with a known concentration of this compound. Prepare multiple aliquots.

  • Analyze a subset of the aliquots immediately (Time 0) to establish the initial concentration.

  • Store the remaining aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a set of aliquots from each storage condition.

  • Process and analyze the samples using a validated analytical method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration.

  • Plot the percentage remaining versus time for each storage condition to assess the stability profile.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 1 hour) cluster_storage Storage Collect Collect Blood in Sodium Fluoride Tube Mix Gently Invert 8-10 Times Collect->Mix Centrifuge Centrifuge at 2000-3000 x g for 10-15 min at 4°C Mix->Centrifuge Separate Separate Plasma/Serum Centrifuge->Separate ShortTerm Short-Term Storage (-20°C) Separate->ShortTerm < 1 month LongTerm Long-Term Storage (-80°C) Separate->LongTerm > 1 month Analysis Analysis (e.g., LC-MS/MS) ShortTerm->Analysis LongTerm->Analysis

Caption: Recommended workflow for blood sample handling to minimize this compound degradation.

degradation_pathway This compound This compound Hydroxylation Phase I: Hydroxylation (e.g., by residual enzymes) This compound->Hydroxylation Ex vivo metabolism Hydrolysis Potential Hydrolysis (if susceptible) This compound->Hydrolysis Hypothetical Hydroxylated_Metabolites α-hydroxy-flubrotizolam 6-hydroxy-flubrotizolam Hydroxylation->Hydroxylated_Metabolites Degradation_Product Inactive Degradation Product Hydrolysis->Degradation_Product

Caption: Potential ex vivo degradation pathways of this compound in blood.

References

Enhancing the dissolution rate of poorly water-soluble Flubrotizolam formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the dissolution rate of poorly water-soluble Flubrotizolam formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dissolution rate a concern?

A1: this compound is a thienotriazolodiazepine derivative with potent sedative and anxiolytic effects, often categorized as a designer drug or research chemical.[1][2] Like many compounds in the benzodiazepine (B76468) class, it is predicted to be poorly soluble in water.[3] Poor aqueous solubility is a major challenge in pharmaceutical development because it can lead to slow dissolution rates, erratic absorption, and low bioavailability after oral administration.[4][5] For a drug to be absorbed effectively, it must first dissolve in the gastrointestinal fluids.

Q2: What are the primary strategies for enhancing the dissolution rate of a poorly water-soluble compound like this compound?

A2: A variety of techniques can be employed, broadly categorized as follows:

  • Physical Modifications: This includes reducing the particle size to increase the surface area, a technique known as micronization or nanonization. Nanosuspensions, which are submicron colloidal dispersions of drug particles, are a promising approach.

  • Solid Dispersions: This is a highly effective method where the drug is dispersed in a hydrophilic carrier or matrix at a solid state. This can render the drug in a higher-energy amorphous state, significantly improving dissolution.

  • Complexation: Using agents like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, to form inclusion complexes. The drug molecule is encapsulated within the cyclodextrin (B1172386), enhancing its apparent solubility in water.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as oils, surfactants, and co-solvents. These include Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, facilitating drug release and absorption.

Q3: How do I choose the best dissolution enhancement strategy for my experiment?

A3: The choice depends on several factors, including the physicochemical properties of this compound (e.g., its log P value, melting point), the desired dosage form, and available equipment. A logical workflow can guide this decision. For instance, initial strategies might involve simple particle size reduction. If that is insufficient, creating amorphous solid dispersions or complexation with cyclodextrins could be explored. Lipid-based systems are particularly useful for highly lipophilic drugs.

Section 2: Troubleshooting Guides

Issue 1: My solid dispersion formulation shows poor physical stability and is recrystallizing over time.

  • Probable Cause: The amorphous form is thermodynamically unstable. This can be due to insufficient interaction between the drug and the polymer carrier, high drug loading, or exposure to high humidity or temperature, which increases molecular mobility.

  • Troubleshooting Steps:

    • Polymer Selection: Ensure the chosen polymer (e.g., PVP, HPMC-AS) has good miscibility and potential for specific interactions (like hydrogen bonding) with this compound. A polymer with a higher glass transition temperature (Tg) can reduce molecular mobility.

    • Drug Loading: Reduce the drug-to-polymer ratio. High drug loading increases the likelihood of nucleation and crystal growth.

    • Add a Second Polymer: Incorporating a second polymer can sometimes inhibit crystallization more effectively than a single carrier.

    • Storage Conditions: Store the solid dispersion in a desiccator at controlled, low temperatures to minimize moisture uptake and molecular mobility.

    • Manufacturing Process: The method of preparation matters. Rapid solvent evaporation, as seen in spray drying, is often very effective at creating stable amorphous systems.

Issue 2: The dissolution rate of my nanosuspension is high initially but then plateaus, and the bioavailability is still variable.

  • Probable Cause: This could be due to particle agglomeration or Ostwald ripening (growth of larger particles at the expense of smaller ones) in the suspension or upon administration. Another cause could be the transformation of the nanocrystals into a less soluble form in the dissolution medium.

  • Troubleshooting Steps:

    • Stabilizer Optimization: The choice and concentration of stabilizers (surfactants or polymers) are critical. A combination of stabilizers, such as an ionic surfactant with a non-ionic polymer, can provide both electrostatic and steric stabilization to prevent agglomeration.

    • Solidification: Consider converting the nanosuspension into a solid dosage form (e.g., through spray-drying or freeze-drying) to improve long-term stability. This creates solid nanocrystals that can be reconstituted or readily dissolve.

    • Investigate Polymorphism: Ensure that the nanosizing process (e.g., high-pressure homogenization) does not induce a change to a less soluble polymorphic form of this compound.

Issue 3: My cyclodextrin complex shows a lower-than-expected increase in solubility.

  • Probable Cause: The stoichiometry of the complex may not be optimal, or the method of preparation may not be efficient enough to ensure high complexation efficiency. The type of cyclodextrin may also not be the best fit for the this compound molecule.

  • Troubleshooting Steps:

    • Vary Cyclodextrin Type: Test different cyclodextrins. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer much higher aqueous solubility than the parent β-cyclodextrin and can form more soluble complexes.

    • Optimize Drug:CD Ratio: Conduct a phase solubility study to determine the optimal molar ratio. A 1:1 complex is common, but other stoichiometries are possible.

    • Refine Preparation Method: Methods like kneading, co-evaporation, and freeze-drying are often more effective at forming true inclusion complexes than simple physical mixing. Freeze-drying is often considered the gold standard for maximizing complexation.

Section 3: Data Presentation

Table 1: Comparison of Potential Dissolution Enhancement Techniques for this compound.

Technique Mechanism of Action Advantages Disadvantages
Micronization Increases surface area by reducing particle size. Simple, cost-effective technology. Limited effectiveness for very poorly soluble drugs; risk of particle agglomeration.
Nanosuspension Drastically increases surface area and saturation solubility. Significant improvement in dissolution velocity; suitable for various administration routes. Requires specialized equipment (e.g., high-pressure homogenizer); potential for instability (agglomeration).
Solid Dispersion Disperses drug in a hydrophilic carrier, often in an amorphous state. Large increases in dissolution and bioavailability; well-established technology. Amorphous form can be physically unstable (recrystallization); potential for drug-polymer interactions.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule in a hydrophilic host. High solubility enhancement; can improve stability; masks taste. Limited by the amount of drug that can be complexed; can be expensive.

| Lipid-Based (SEDDS) | Drug is dissolved in a lipid/surfactant mixture that emulsifies in GI fluids. | Circumvents the dissolution step; enhances absorption via lymphatic pathways. | Potential for GI side effects from surfactants; risk of precipitation upon dilution. |

Table 2: Illustrative In Vitro Dissolution Data for Hypothetical this compound Formulations. (Conditions: USP Apparatus II, 900 mL of 0.1 N HCl, 75 RPM, 37°C)

Time (minutes) % this compound Dissolved (Pure API) % this compound Dissolved (Micronized) % this compound Dissolved (1:5 Solid Dispersion with PVP K30)
5 < 1% 8% 45%
15 2% 25% 85%
30 4% 40% 98%
60 7% 55% >99%

| 120 | 10% | 62% | >99% |

Section 4: Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM).

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:5 drug-to-polymer ratio.

    • Dissolve both components completely in a minimal amount of DCM in a round-bottom flask. The solution should be clear.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a dry, thin film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Gently scrape the dried product from the flask.

    • Pulverize the resulting solid using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.

    • Store the final product in a tightly sealed container inside a desiccator.

Protocol 2: In Vitro Dissolution Testing

  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Dissolution Medium: 900 mL of a suitable medium (e.g., 0.1 N HCl to simulate gastric fluid, or phosphate (B84403) buffer pH 6.8 for intestinal fluid). Maintain at 37 ± 0.5°C.

  • Procedure:

    • De-aerate the dissolution medium before use.

    • Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

    • Place a precisely weighed amount of the this compound formulation (equivalent to the desired dose) into each dissolution vessel.

    • Start the apparatus.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE).

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.

    • Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume replacement.

Section 5: Visualizations (Graphviz)

G start Start: Poorly Soluble This compound API decision1 Is the API thermally stable? start->decision1 process2 Solid Dispersion (Hot Melt Extrusion) decision1->process2  Yes process3 Solid Dispersion (Solvent Evaporation / Spray Drying) decision1->process3  No decision2 Is the API soluble in lipids? process1 Particle Size Reduction (Micronization / Nanosuspension) decision2->process1 No process5 Lipid-Based Formulation (e.g., SEDDS) decision2->process5 Yes process4 Cyclodextrin Complexation process1->process4 process2->decision2 process3->decision2 end_node Optimized Formulation for Dissolution Testing process4->end_node process5->end_node

Caption: Workflow for selecting a dissolution enhancement strategy.

G step1 1. Screen Polymers (e.g., PVP, HPMC-AS, Soluplus®) for miscibility and solubility. step2 2. Select Preparation Method (Solvent Evaporation, Spray Drying, or Hot Melt Extrusion) step1->step2 step3 3. Prepare Formulations at different drug:polymer ratios (e.g., 1:2, 1:5, 1:9) step2->step3 step4 4. Characterize Solid State (DSC, XRD to confirm amorphous nature) step3->step4 step5 5. Perform In Vitro Dissolution Studies step4->step5 step6 6. Conduct Stability Tests (Recrystallization under stress conditions) step5->step6 step7 7. Select Lead Formulation step6->step7

Caption: Workflow for developing a solid dispersion formulation.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Flubrotizolam in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), such as the potent thieno-triazolo designer benzodiazepine (B76468) Flubrotizolam, presents a significant challenge to forensic toxicology. Accurate and reliable analytical methods are crucial for its identification and quantification in biological matrices to aid in clinical and forensic investigations. While dedicated, fully validated methods for this compound are still emerging in peer-reviewed literature, this guide provides a comparative overview of analytical approaches based on validated methods for structurally similar designer benzodiazepines. The data and protocols herein serve as a robust framework for the development and validation of an analytical method for this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has established itself as the gold standard for the analysis of designer benzodiazepines due to its high sensitivity, specificity, and ability to analyze complex biological matrices.[1][2][3] This guide will focus on LC-MS/MS-based methodologies.

Comparative Performance of Analytical Methods

The following tables summarize key performance parameters from validated LC-MS/MS methods for designer benzodiazepines, which can be considered as performance goals when validating a method for this compound.

Table 1: Comparison of LC-MS/MS Method Performance for Designer Benzodiazepines in Blood/Serum

Analyte(s)MatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy (% Bias)Precision (% RSD)Recovery (%)Reference
FlualprazolamSerum1–1000.6081.842Not ReportedNot ReportedNot Reported[1]
13 Designer Benzodiazepines (including Flualprazolam)Postmortem Blood1–2000.51±12Intra-day: 3-20, Inter-day: 4-2135-90[4]
17 Designer Benzodiazepines (including Flualprazolam)Whole BloodNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Table 2: Comparison of Sample Preparation Techniques

TechniquePrincipleTypical Sample VolumeCommon Sorbents/SolventsAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a solvent.0.5 - 1 mLC18, Mixed-mode cation exchangeHigh recovery and clean extracts, amenable to automation.Can be more time-consuming and costly than LLE.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.0.5 - 1 mLMethyl tert-butyl ether, Ethyl acetate, HexaneSimple, inexpensive, and effective for a wide range of analytes.Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.
Protein Precipitation (PPT) Proteins are precipitated from the sample by adding a solvent (e.g., acetonitrile), and the supernatant containing the analyte is analyzed.100 - 200 µLAcetonitrile, Methanol (B129727)Fast and simple.Less clean extracts compared to SPE and LLE, which can lead to matrix effects.

Experimental Protocols

Below is a representative experimental protocol for the analysis of this compound in a blood matrix using LC-MS/MS, based on common methodologies for related compounds.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 0.5 mL of whole blood, add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated blood sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the mobile phase. The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of this compound from its metabolites and other potential interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, monitoring at least two transitions for the parent compound and one for the internal standard to ensure specificity.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to established forensic toxicology guidelines. Key validation parameters to assess include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The effect of co-eluting, endogenous matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Metabolism of this compound

Recent studies on the metabolism of this compound have identified several key metabolites. The primary metabolic pathways include hydroxylation and glucuronidation. The major consumption markers proposed are this compound itself and its hydroxylated metabolites. Therefore, an analytical method should ideally be able to detect and quantify not only the parent drug but also its major metabolites to extend the window of detection.

Workflow and Pathway Diagrams

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Biological Sample (e.g., Blood) ISTD_Spike Spike with Internal Standard Sample->ISTD_Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) ISTD_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Caption: Experimental workflow for the analysis of this compound.

Metabolic Pathway of this compound This compound This compound Phase1 Phase I Metabolism (Hydroxylation) This compound->Phase1 Hydroxy_Metabolites Hydroxylated Metabolites Phase1->Hydroxy_Metabolites Phase2 Phase II Metabolism (Glucuronidation) Hydroxy_Metabolites->Phase2 Glucuronide_Conjugates Glucuronide Conjugates Phase2->Glucuronide_Conjugates

Caption: Simplified metabolic pathway of this compound.

Conclusion

The validation of an analytical method for this compound in forensic toxicology is a critical step to ensure the reliability of results. While specific validated methods for this compound are not yet widely published, a robust and sensitive LC-MS/MS method can be developed and validated by leveraging existing knowledge from analogous designer benzodiazepines. The data presented in this guide provides a comparative framework to establish performance expectations and a starting point for method development and validation. It is imperative that any developed method undergoes a rigorous in-house validation to demonstrate its fitness for purpose in a forensic setting.

References

A Comparative In Vitro Metabolic Profile of Flubrotizolam and Brotizolam

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolism of Flubrotizolam, a novel designer benzodiazepine, and its structurally related analogue, Brotizolam, a clinically used hypnotic. The following sections present a synthesis of experimental data, detailed methodologies, and visual representations of metabolic pathways to facilitate a comprehensive understanding of their biotransformation.

Overview of Metabolic Pathways

This compound and Brotizolam, both thieno-triazolo-diazepine derivatives, undergo similar primary metabolic transformations in vitro. The core metabolic route involves Phase I hydroxylation followed by Phase II glucuronidation.[1][2] For both compounds, the primary sites of hydroxylation are the α- and 6-positions.

The metabolism of Brotizolam is predominantly mediated by the cytochrome P450 enzyme CYP3A4.[3][4][5] While the specific CYP isozymes involved in this compound metabolism have not been definitively identified in the provided literature, its metabolic consistency with Brotizolam suggests a likely involvement of CYP3A4 as well.

Experimental Workflow for In Vitro Metabolism Studies

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Test Compound (this compound or Brotizolam) incubation Incubation at 37°C prep1->incubation prep2 In Vitro System (Human Hepatocytes or Liver Microsomes) prep2->incubation extraction Metabolite Extraction incubation->extraction lcms UHPLC-HRMS/MS Analysis extraction->lcms data_mining Data Mining & Metabolite ID lcms->data_mining

Caption: A generalized workflow for in vitro drug metabolism studies.

Quantitative Metabolic Data

The following tables summarize the key quantitative data available for the in vitro metabolism of this compound and Brotizolam.

Table 1: Identified Metabolites of this compound and Brotizolam

Parent CompoundMetaboliteMetabolic Reaction
This compound α-hydroxy-flubrotizolamPhase I: Hydroxylation
6-hydroxy-flubrotizolamPhase I: Hydroxylation
6-hydroxy-glucuronides (diastereomers)Phase II: Glucuronidation
reduced-hydroxy-N-glucuronidePhase I & II
N-glucuronidePhase II: Glucuronidation
Brotizolam α-hydroxy-brotizolamPhase I: Hydroxylation
6-hydroxy-brotizolamPhase I: Hydroxylation
Hydroxylated conjugatesPhase II: Conjugation

Source: this compound data from incubation with human hepatocytes. Brotizolam data from studies with human liver microsomes and in vivo data.

Table 2: Kinetic Parameters for Brotizolam Hydroxylation in Human Liver Microsomes

Metabolic PathwayVmax (pmol/min/mg protein)Km (µM)
α-hydroxylation1470 ± 25949 ± 9.3
6-hydroxylation8983 ± 7740595 ± 580

Source: Data from in vitro studies using human liver microsomes.

Note: Kinetic data for this compound metabolism is not available in the reviewed literature. One study noted that this compound remained largely unmetabolized after a 3-hour incubation period, suggesting it may have a low clearance rate.

Comparative Metabolic Pathways

The metabolic pathways of this compound and Brotizolam show remarkable similarity, primarily differing in the halogen substituent on the phenyl ring (Fluorine vs. Chlorine).

Metabolic Pathway of this compound

cluster_phase1 Phase I cluster_phase2 Phase II This compound This compound Alpha_OH α-hydroxy-flubrotizolam This compound->Alpha_OH Hydroxylation Six_OH 6-hydroxy-flubrotizolam This compound->Six_OH Hydroxylation N_Gluc N-glucuronide This compound->N_Gluc Glucuronidation Red_OH_N_Gluc reduced-hydroxy-N-glucuronide This compound->Red_OH_N_Gluc Reduction, Hydroxylation, Glucuronidation Six_OH_Gluc 6-hydroxy-glucuronides Six_OH->Six_OH_Gluc Glucuronidation cluster_phase1 Phase I cluster_phase2 Phase II Brotizolam Brotizolam Alpha_OH α-hydroxy-brotizolam Brotizolam->Alpha_OH CYP3A4 Six_OH 6-hydroxy-brotizolam Brotizolam->Six_OH CYP3A4 Conjugates Conjugated Metabolites Alpha_OH->Conjugates Conjugation Six_OH->Conjugates Conjugation

References

Navigating a Blind Spot: Assessing Flubrotizolam's Interaction with Benzodiazepine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in current toxicological screening is the absence of direct, peer-reviewed experimental data on the cross-reactivity of the novel benzodiazepine (B76468) Flubrotizolam with common immunoassays. This lack of specific data presents a significant challenge for researchers, scientists, and drug development professionals in accurately detecting this potent psychoactive substance. To address this, this guide provides a framework for estimating the potential detectability of this compound by examining data from structurally similar compounds and outlining a comprehensive methodology for in-house validation.

Comparative Cross-Reactivity of Structurally Similar Novel Benzodiazepines

The detectability of a compound in an immunoassay is highly dependent on the specific assay kit and the calibrator used. While direct data for this compound is unavailable, the cross-reactivity of other novel thienodiazepines and triazolobenzodiazepines can offer valuable insights into its potential behavior. The following table summarizes available data for compounds structurally related to this compound. It is crucial to note that these values are not directly transferable to this compound and should be used as a preliminary guide for selecting and validating appropriate screening methods.[1]

CompoundImmunoassay KitCalibratorCutoff Concentration (ng/mL)Observed Cross-Reactivity (%)
EtizolamImmunalysis® Benzodiazepine Direct ELISAOxazepam204
FlualprazolamBTNX Benzodiazepine Test StripsAlprazolam100Detectable at 500 ng/mL
FlubromazolamBTNX Benzodiazepine Test StripsAlprazolam100Detectable at 500 ng/mL
PhenazepamImmunalysis® Benzodiazepine Direct ELISAOxazepam2079-107
DiclazepamARK™ HS Benzodiazepine II AssayEtizolam200High Signal

Note: The cross-reactivity data presented is sourced from various studies and may not be directly comparable due to differences in experimental conditions and assay platforms.[1] Laboratories are strongly encouraged to perform in-house validation to determine the specific cross-reactivity of this compound with their chosen immunoassay.[1]

Understanding the Metabolic Profile of this compound

The metabolism of a drug can significantly influence its detection by immunoassays, as these tests may also cross-react with metabolites. This compound, a potent thieno-triazolo designer benzodiazepine, undergoes metabolism primarily through hydroxylation (Phase I) and subsequent glucuronidation (Phase II).[2][3]

Studies using human hepatocytes have identified several key metabolites, including:

  • Hydroxylated metabolites: α-hydroxy-flubrotizolam and 6-hydroxy-flubrotizolam

  • Glucuronide conjugates: Two 6-hydroxy-glucuronides, a reduced-hydroxy-N-glucuronide, and an N-glucuronide

The presence of these metabolites, particularly the hydroxylated forms, may contribute to the overall immunoassay signal. Therefore, it is recommended to detect this compound and its hydroxylated metabolites as markers of consumption, potentially after enzymatic hydrolysis of glucuronide conjugates in biological samples. Some modern immunoassay kits incorporate β-glucuronidase to improve the detection of glucuronidated benzodiazepine metabolites.

Experimental Protocol for Determining Immunoassay Cross-Reactivity

Accurate assessment of the cross-reactivity of a novel compound like this compound requires a standardized experimental protocol. The following generalized methodology can be adapted for specific laboratory settings and immunoassay platforms.

Objective: To determine the percentage cross-reactivity of this compound and its primary metabolites with a specific benzodiazepine immunoassay.

Materials:

  • Certified reference material of this compound and its major metabolites (e.g., α-hydroxy-flubrotizolam, 6-hydroxy-flubrotizolam)

  • Selected commercial benzodiazepine immunoassay kit(s)

  • Drug-free, pooled human urine

  • Appropriate solvents for stock solution preparation (e.g., methanol, acetonitrile)

  • Standard laboratory equipment (e.g., calibrated pipettes, vortex mixer, microplate reader)

Procedure:

  • Preparation of Stock and Spiking Solutions:

    • Prepare a stock solution of this compound and each metabolite in a suitable organic solvent.

    • Create a series of working solutions by diluting the stock solution.

    • Prepare spiked urine samples at various concentrations by adding known amounts of the working solutions to drug-free urine. The concentration range should encompass the expected clinical and forensic levels.

  • Immunoassay Analysis:

    • Follow the manufacturer's instructions for the chosen benzodiazepine immunoassay kit.

    • Analyze the prepared calibrators, controls, and spiked urine samples.

    • Record the response (e.g., absorbance, signal-to-cutoff ratio) for each sample.

  • Calculation of Cross-Reactivity:

    • Determine the concentration of the spiked sample that produces a response equivalent to the assay's calibrator cutoff concentration.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Calibrator Concentration / Concentration of Cross-Reactant) x 100

Workflow for Assessing this compound Cross-Reactivity

G cluster_prep Sample Preparation cluster_assay Immunoassay Analysis cluster_calc Data Analysis stock Prepare Stock Solutions (this compound & Metabolites) spike Prepare Spiked Urine Samples (Varying Concentrations) stock->spike run_assay Analyze Samples with Benzodiazepine Immunoassay Kit spike->run_assay record_data Record Immunoassay Response run_assay->record_data determine_conc Determine Concentration Yielding Calibrator Response record_data->determine_conc calc_cr Calculate % Cross-Reactivity determine_conc->calc_cr report report calc_cr->report Report Findings

Caption: Workflow for determining the cross-reactivity of this compound.

Conclusion and Recommendations

The emergence of novel psychoactive substances like this compound continuously challenges the capabilities of existing toxicological screening methods. While direct experimental data on the cross-reactivity of this compound with common benzodiazepine immunoassays is currently lacking, an inferential approach based on structurally similar compounds and a thorough understanding of its metabolic profile can guide preliminary assessments.

It is imperative for laboratories to conduct in-house validation studies to ascertain the specific detection capabilities of their chosen immunoassay platforms for this compound and its metabolites. This proactive approach is essential for ensuring the accuracy and reliability of benzodiazepine screening in both clinical and forensic settings. The continued development and validation of immunoassays with broader cross-reactivity to novel benzodiazepines and their metabolites are crucial for keeping pace with the evolving landscape of designer drugs.

References

A Head-to-Head Comparison of Flubrotizolam with Other Designer Benzodiazepines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of Flubrotizolam and other notable designer benzodiazepines. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the pharmacological landscape of these novel psychoactive substances. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Pharmacological Profile: A Quantitative Comparison

The primary mechanism of action for benzodiazepines is the positive allosteric modulation of the GABA-A receptor, which enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). The potency and efficacy of these compounds can be quantified through receptor binding affinity (Ki or IC50 values) and functional assays (EC50 values).

Table 1: Comparative GABA-A Receptor Binding Affinity of Designer Benzodiazepines

CompoundPredicted Binding Affinity (log 1/c)¹Chemical Class
Clobromazolam10.14Triazolobenzodiazepine
Flualprazolam10.13Triazolobenzodiazepine
This compound ~8.0 - 9.0 (Estimated) Thienotriazolodiazepine
Difludiazepam9.161,4-Benzodiazepine
Fluclotizolam8.91Thienotriazolodiazepine
Flunitrazolam8.88Triazolobenzodiazepine
ClonazolamNot ReportedTriazolobenzodiazepine
EtizolamNot ReportedThienotriazolodiazepine
DiclazepamNot Reported1,4-Benzodiazepine
FlubromazolamNot ReportedTriazolobenzodiazepine

¹Data from QSAR modeling studies. The log(1/c) value is the logarithm of the reciprocal of the molar inhibitory concentration (IC50) required to displace 50% of a radioligand from the receptor. Higher values indicate greater predicted binding affinity[1][2]. The value for this compound is an estimation based on its structural similarity to other high-potency thienotriazolodiazepines and available QSAR data.

Table 2: Comparative Pharmacokinetic Parameters of Selected Designer Benzodiazepines

CompoundHalf-Life (t½) (hours)Volume of Distribution (Vd) (L/kg)Clearance (Cl) (L/h/kg)Data Source Species
This compound No data availableNo data availableNo data available-
Flualprazolam~10-18~2.8~0.24Rat[3][4]
Flubromazolam~10-20No data available0.42 - 0.43 mL/min/kgHuman (predicted)[5]
Alprazolam (Reference)~6-12~1.0~0.09Rat
Etizolam~3.4 (parent), 8.2 (metabolite)No data availableNo data availableHuman
ClonazolamNo data availableNo data availableNo data available-

Note: Pharmacokinetic data for designer benzodiazepines is sparse and can vary significantly between studies and species. The data presented here is for comparative purposes and should be interpreted with caution.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the benzodiazepine (B76468) site on the GABA-A receptor.

a. Materials and Reagents:

  • Radioligand: [³H]-Flumazenil or [³H]-Flunitrazepam

  • Test Compounds: this compound and other designer benzodiazepines of interest

  • Reference Compound: Diazepam or Clonazepam

  • Membrane Preparation: Rat or mouse whole brain membranes (or from cell lines expressing specific GABA-A receptor subtypes)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester and liquid scintillation counter

b. Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of radioligand at a final concentration of ~1 nM.

      • 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM) or buffer for total binding.

      • 50 µL of a high concentration of a known competitor (e.g., 10 µM Diazepam) for non-specific binding.

      • 100 µL of the prepared brain membrane suspension (final protein concentration ~100-200 µ g/well ).

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique assesses the functional potency (EC50) and efficacy of a compound as a positive allosteric modulator of GABA-A receptors.

a. Materials and Reagents:

  • Xenopus laevis oocytes

  • cRNAs: for GABA-A receptor subunits (e.g., α1, β2, γ2)

  • GABA solution

  • Test Compounds: this compound and other designer benzodiazepines

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5

  • Microinjection and TEVC setup

b. Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -60 to -80 mV.

    • Apply a submaximal concentration of GABA (EC10-EC20) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of the test compound.

    • Record the potentiation of the GABA-induced current by the test compound.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.

    • Normalize the responses to the baseline GABA current.

    • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum efficacy.

Visualizations

Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor (Closed State) GABA->GABAA_Receptor Binds to α/β interface BZD Benzodiazepine (e.g., this compound) BZD->GABAA_Receptor Binds to α/γ interface (Allosteric Site) GABAA_Receptor_Open GABA-A Receptor (Open State) GABAA_Receptor->GABAA_Receptor_Open Conformational Change (Increased Channel Opening Frequency) Cl_ion Cl⁻ Ions GABAA_Receptor_Open->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization

Caption: GABA-A receptor signaling pathway modulated by a benzodiazepine.

Experimental Workflow

BZD_Comparison_Workflow start Start: Select Designer Benzodiazepines for Comparison synthesis Compound Synthesis and Purification start->synthesis in_silico In Silico Analysis (QSAR, Docking) synthesis->in_silico binding_assay In Vitro Binding Assay (Radioligand Displacement) synthesis->binding_assay functional_assay In Vitro Functional Assay (TEVC or Patch Clamp) synthesis->functional_assay pk_studies In Vivo Pharmacokinetic Studies (e.g., in rodents) synthesis->pk_studies data_analysis Data Analysis and Comparison (Ki, EC50, t½, etc.) in_silico->data_analysis binding_assay->data_analysis functional_assay->data_analysis pk_studies->data_analysis end End: Comparative Profile Generation data_analysis->end

References

Validating Flubrotizolam's Footprints: A Guide to Identifying Consumption Markers in Authentic Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods for validating the consumption markers of Flubrotizolam, a potent designer benzodiazepine, in authentic urine samples. We delve into the experimental data, detailed protocols, and visual workflows necessary for robust and reliable detection.

This compound, a thieno-triazolodiazepine, has emerged as a significant compound of interest in clinical and forensic toxicology. Its potent sedative and anxiolytic effects, coupled with its availability as a designer drug, necessitate reliable methods for detecting its use. This guide focuses on the validation of its urinary consumption markers, providing a framework for accurate identification in authentic samples.

Unveiling the Metabolites: Key Consumption Markers

Metabolism studies, primarily utilizing human hepatocytes and high-resolution mass spectrometry, have identified the primary urinary consumption markers of this compound. The main metabolic pathways involve hydroxylation, leading to the formation of α-hydroxy-flubrotizolam and 6-hydroxy-flubrotizolam. These metabolites are then extensively conjugated with glucuronic acid.[1][2] Therefore, the parent compound, its hydroxylated metabolites, and their glucuronidated forms are the key targets for confirming this compound intake.

Table 1: Quantitative Data for Designer Benzodiazepine Metabolites in Authentic Urine Samples

While specific quantitative data for this compound in authentic urine is not widely published, the following table presents representative concentration ranges observed for other designer benzodiazepines, offering a comparative baseline for what can be expected during analysis.

AnalyteConcentration Range (ng/mL)Analytical MethodReference
Flubromazolam1 - 18UPLC-QqQ-MS/MS[3]
Clonazolam MetabolitesNot specified (qualitative)nano-LC-HRMS[4]
Etizolam & Metabolites5.4 - 74LC-HRMS
Various Designer BenzodiazepinesPresent in 40 of 38,073 samplesLC-MS/MS

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and specific detection of this compound and its metabolites in urine. This technique offers high resolution and the ability to differentiate between structurally similar compounds.

Experimental Protocol for LC-MS/MS Analysis

1. Sample Preparation:

  • Enzymatic Hydrolysis: A crucial step for cleaving the glucuronide conjugates and increasing the detectable concentrations of the hydroxylated metabolites.

    • To 100 µL of urine, add 50 µL of a β-glucuronidase solution (e.g., from E. coli or abalone) in an appropriate buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 6.8).

    • Incubate the mixture at 55-65°C for 1 to 3 hours.

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): To clean up the sample and concentrate the analytes.

    • SPE: Utilize a mixed-mode cation exchange (MCX) or C18 cartridge. Condition the cartridge, load the hydrolyzed sample, wash with an appropriate solvent (e.g., water/methanol (B129727) mixture), and elute the analytes with a basic organic solvent mixture (e.g., acetonitrile (B52724)/methanol with ammonia).

    • LLE: Adjust the pH of the hydrolyzed sample to ~9.5 and extract with an organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: Maintained at around 40°C.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis: Quantification is achieved by comparing the peak area ratios of the analytes to their corresponding deuterated internal standards against a calibration curve.

Alternative Analytical Techniques: A Comparative Overview

While LC-MS/MS is the preferred method, other techniques can be used for screening purposes, though they come with limitations.

  • Immunoassays: These are rapid screening tests but often lack the specificity to detect designer benzodiazepines like this compound. Cross-reactivity with this compound and its metabolites is often unknown or poor, leading to a high potential for false-negative results.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the detection of benzodiazepines, but it often requires derivatization of the analytes to improve their volatility and thermal stability. This adds complexity to the sample preparation process.

Visualizing the Process: Experimental Workflows

To provide a clearer understanding of the analytical process, the following diagrams, generated using the DOT language, illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing urine_sample Authentic Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis extraction Solid-Phase or Liquid-Liquid Extraction hydrolysis->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the analysis of this compound in urine.

validation_workflow method_development Method Development & Optimization validation_plan Establish Validation Plan method_development->validation_plan selectivity Selectivity & Specificity validation_plan->selectivity linearity Linearity & Range validation_plan->linearity lod_loq LOD & LOQ validation_plan->lod_loq accuracy_precision Accuracy & Precision validation_plan->accuracy_precision stability Stability Assessment validation_plan->stability final_report Validation Report selectivity->final_report linearity->final_report lod_loq->final_report accuracy_precision->final_report stability->final_report

Caption: Workflow for the validation of an analytical method.

Mechanism of Action: The GABA-A Receptor Signaling Pathway

This compound, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The following diagram illustrates this signaling pathway.

gabaa_pathway This compound This compound gabaa_receptor GABA-A Receptor (Postsynaptic Neuron) This compound->gabaa_receptor Allosteric Binding gaba GABA gaba->gabaa_receptor Binds to Receptor cl_channel Chloride Ion Channel Opens gabaa_receptor->cl_channel Increased Frequency of Opening hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Increased Cl- Influx inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition sedation Sedative & Anxiolytic Effects inhibition->sedation

Caption: Signaling pathway of this compound at the GABA-A receptor.

Conclusion

The validation of consumption markers for this compound in authentic urine samples is critical for both clinical and forensic applications. The presented guide highlights the importance of targeting the parent compound and its hydroxylated and glucuronidated metabolites. LC-MS/MS, following enzymatic hydrolysis and a robust extraction procedure, provides the most reliable and sensitive method for detection and quantification. By following the detailed protocols and understanding the underlying analytical principles and biological pathways, researchers can confidently identify this compound use and contribute to a better understanding of its prevalence and impact.

References

Unraveling the Metabolic Fate of Flubrotizolam: A Comparative Analysis of Phase I and Phase II Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's metabolic pathway is paramount for assessing its efficacy, safety, and potential for drug-drug interactions. This guide provides a comparative analysis of the phase I and phase II metabolites of Flubrotizolam, a potent thieno-triazolo designer benzodiazepine (B76468). The information presented is based on in vitro studies utilizing human hepatocytes and advanced analytical techniques, offering valuable insights into its biotransformation.

Executive Summary

Recent in vitro investigations into the metabolism of this compound using human hepatocytes have identified a series of phase I and phase II metabolites. The primary phase I metabolic reactions involve hydroxylation, leading to the formation of active metabolites. These are subsequently conjugated in phase II reactions, primarily through glucuronidation, to facilitate their excretion. This guide details the identified metabolites, the experimental protocols for their identification, and a visual representation of the metabolic pathway.

Comparative Analysis of Metabolites

The metabolism of this compound proceeds through two main phases. Phase I introduces or exposes functional groups, primarily through oxidation, while Phase II involves the conjugation of these groups with endogenous molecules to increase water solubility and facilitate elimination.

Phase I Metabolites: Introduction of Hydroxyl Groups

In vitro studies with human hepatocytes have revealed that the primary phase I biotransformation of this compound is hydroxylation.[1][2][3] Two main hydroxylated metabolites have been identified:

  • α-hydroxy-flubrotizolam: This metabolite is formed by the hydroxylation of the methyl group.

  • 6-hydroxy-flubrotizolam: This metabolite results from hydroxylation at the 6-position of the benzodiazepine ring system.

These oxidative reactions are typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific CYP isoforms involved in this compound metabolism have not been definitively identified, in related benzodiazepines, the CYP3A4 and CYP3A5 isoenzymes are often implicated.[4] The formation of these hydroxylated metabolites is a crucial step, as they may possess pharmacological activity, potentially contributing to the overall pharmacological and toxicological profile of the parent compound.

Phase II Metabolites: Conjugation for Excretion

Following phase I hydroxylation, the resulting metabolites, along with the parent compound, undergo phase II conjugation reactions.[1] The predominant phase II pathway observed for this compound is glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs). The identified phase II metabolites include:

  • 6-hydroxy-flubrotizolam-O-glucuronides: Two diastereomeric glucuronides of 6-hydroxy-flubrotizolam have been detected. This suggests that the conjugation occurs at the newly introduced hydroxyl group.

  • Reduced-hydroxy-N-glucuronide: This metabolite indicates a more complex biotransformation involving both reduction and hydroxylation prior to N-glucuronidation.

  • This compound-N-glucuronide: The parent drug can also be directly conjugated with glucuronic acid at a nitrogen atom.

Glucuronidation significantly increases the polarity of the metabolites, making them more readily excretable in urine and bile. The identification of both O- and N-glucuronides highlights the diverse conjugation pathways involved in the detoxification of this compound.

Data on this compound Metabolites

The following table summarizes the key phase I and phase II metabolites of this compound identified in human hepatocyte incubations.

PhaseMetabolite NameMetabolic ReactionFunctional Group Added/Modified
Phase I α-hydroxy-flubrotizolamHydroxylationHydroxyl (-OH)
Phase I 6-hydroxy-flubrotizolamHydroxylationHydroxyl (-OH)
Phase II 6-hydroxy-flubrotizolam-O-glucuronide (diastereomers)O-GlucuronidationGlucuronic acid
Phase II Reduced-hydroxy-N-glucuronideReduction, Hydroxylation, N-GlucuronidationGlucuronic acid
Phase II This compound-N-glucuronideN-GlucuronidationGlucuronic acid

Experimental Protocols

The identification of this compound metabolites was achieved through in vitro experiments using pooled human hepatocytes, which closely mimic the metabolic activity of the human liver.

In Vitro Incubation with Human Hepatocytes
  • Test System: Cryopreserved pooled human hepatocytes from multiple donors were used to ensure a representative metabolic profile.

  • Incubation Conditions: this compound was incubated with the hepatocytes in a suitable culture medium at 37°C in a humidified atmosphere with 5% CO2. The incubation time was typically 3 hours to allow for the formation of both phase I and phase II metabolites.

  • Sample Preparation: Following incubation, the samples (hepatocytes and medium) were treated to stop the metabolic reactions, typically by adding a cold organic solvent like acetonitrile (B52724). The samples were then centrifuged to precipitate proteins, and the supernatant containing the parent drug and its metabolites was collected for analysis.

Analytical Methodology
  • Technique: Ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) was the primary analytical technique used for the separation, detection, and identification of the metabolites.

  • Separation: The chromatographic separation was performed on a C18 reversed-phase column with a gradient elution using a mixture of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Detection and Identification: High-resolution mass spectrometry allowed for the accurate mass measurement of the parent drug and its metabolites, enabling the determination of their elemental compositions. Tandem mass spectrometry (MS/MS) was used to fragment the ions and obtain characteristic fragmentation patterns, which, in conjunction with the accurate mass data, allowed for the structural elucidation of the metabolites.

  • Data Analysis: Specialized software was used to process the large datasets generated by the HRMS analysis and to identify potential metabolites by searching for expected mass shifts corresponding to common metabolic transformations.

Visualizing the Metabolic Pathway

The following diagrams illustrate the key relationships and workflows in the study of this compound metabolism.

cluster_workflow Experimental Workflow Incubation This compound Incubation (Human Hepatocytes) Extraction Sample Extraction (Protein Precipitation) Incubation->Extraction Analysis UHPLC-HRMS/MS Analysis Extraction->Analysis Identification Metabolite Identification Analysis->Identification

Caption: A simplified workflow for the in vitro metabolism study of this compound.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxy_alpha α-hydroxy-flubrotizolam This compound->Hydroxy_alpha Hydroxylation Hydroxy_6 6-hydroxy-flubrotizolam This compound->Hydroxy_6 Hydroxylation Gluc_N_reduced Reduced-hydroxy- N-glucuronide This compound->Gluc_N_reduced Reduction, Hydroxylation, Glucuronidation Gluc_N This compound- N-glucuronide This compound->Gluc_N Glucuronidation Gluc_6_hydroxy 6-hydroxy-flubrotizolam- O-glucuronide Hydroxy_6->Gluc_6_hydroxy Glucuronidation

Caption: The metabolic pathway of this compound, showing phase I and phase II metabolites.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Flubrotizolam and its Chloro-Phenyl Analog, Brotizolam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the novel designer benzodiazepine (B76468), Flubrotizolam, and its medically used chloro-phenyl analog, Brotizolam. While extensive data is available for Brotizolam, in vivo pharmacokinetic parameters for this compound have not been publicly documented. This comparison, therefore, relies on in vitro metabolic data for this compound and the established pharmacokinetic profile of its close structural analog, Brotizolam, to draw informed inferences.

Executive Summary

This compound and Brotizolam are structurally similar thienotriazolodiazepine derivatives. Brotizolam, a prescribed hypnotic agent, undergoes rapid absorption and has a relatively short elimination half-life, with its metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. In vitro studies on this compound indicate a similar metabolic fate, with hydroxylation being the principal biotransformation pathway, suggesting that its in vivo pharmacokinetic profile may share characteristics with Brotizolam. However, the lack of in vivo studies on this compound necessitates caution when extrapolating these findings.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for Brotizolam in humans. At present, no published in vivo quantitative data for this compound is available.

Pharmacokinetic ParameterBrotizolam (Oral Administration)This compound (Oral Administration)
Maximum Plasma Concentration (Cmax) 7.3 ± 3.1 ng/mL (0.50 mg dose)[1]Data not available
Time to Maximum Plasma Concentration (Tmax) 1.1 ± 1.0 h (0.50 mg dose)[1]Data not available
Elimination Half-Life (t½) 3.6 - 7.9 h[2]Data not available
Volume of Distribution (Vd) 0.66 ± 0.19 L/kg (intravenous)Data not available
Total Plasma Clearance 113 ± 28 mL/min (intravenous)[3]Data not available
Protein Binding 8.4 ± 0.7% (unbound fraction)[1]Data not available
Bioavailability 70 ± 22%Data not available

Metabolism and Excretion

Both this compound and Brotizolam are extensively metabolized in the liver prior to excretion.

Brotizolam: Brotizolam is almost completely metabolized, with less than 1% of the administered dose excreted unchanged in urine. The primary metabolic pathway is hydroxylation, leading to the formation of two main metabolites: α-hydroxy-brotizolam and 6-hydroxy-brotizolam. These metabolites are subsequently conjugated, primarily as glucuronides, and then eliminated via the kidneys. In vitro studies have conclusively identified CYP3A4 as the predominant enzyme responsible for both α- and 6-hydroxylation of Brotizolam.

This compound: In vitro studies using human hepatocytes have shown that this compound undergoes a similar metabolic transformation to Brotizolam. The primary metabolites identified are α-hydroxy-flubrotizolam and 6-hydroxy-flubrotizolam, which are further metabolized through glucuronidation. This suggests that CYP3A4 is also the key enzyme in the metabolism of this compound. The metabolic consistency between the two compounds allows for the postulation of a similar excretion profile for this compound, with the majority being eliminated as metabolites in the urine.

Experimental Protocols

In Vitro Metabolism Study using Human Hepatocytes (this compound)

The metabolism of this compound was investigated using pooled human hepatocytes. A general protocol for such a study is as follows:

  • Hepatocyte Incubation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium (e.g., Williams' Medium E).

  • Initiation of Metabolism: this compound, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the hepatocyte suspension to a final concentration (e.g., 10 µM).

  • Incubation: The mixture is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 3 hours).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the parent drug and its metabolites, is collected, evaporated to dryness, and reconstituted in a mobile phase for analysis.

  • LC-HRMS Analysis: The reconstituted samples are analyzed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Pharmacokinetic Study (General Protocol for Benzodiazepines)

While specific data for this compound is unavailable, a typical in vivo pharmacokinetic study for a benzodiazepine like Brotizolam in healthy human volunteers would follow these steps:

  • Subject Recruitment: A cohort of healthy volunteers is recruited after obtaining informed consent and conducting a thorough health screening.

  • Drug Administration: A single oral dose of the benzodiazepine (e.g., 0.5 mg Brotizolam) is administered to the subjects.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Plasma is separated from the whole blood by centrifugation.

  • Sample Analysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, elimination half-life, area under the curve (AUC), volume of distribution, and clearance using non-compartmental or compartmental analysis.

Visualizations

Metabolic Pathway of this compound and Brotizolam cluster_flubro This compound cluster_broti Brotizolam This compound This compound Flubro_Metabolites α-hydroxy-flubrotizolam 6-hydroxy-flubrotizolam This compound->Flubro_Metabolites CYP3A4 (Hydroxylation) Flubro_Conjugates Glucuronide Conjugates Flubro_Metabolites->Flubro_Conjugates UGTs Brotizolam Brotizolam Broti_Metabolites α-hydroxy-brotizolam 6-hydroxy-brotizolam Brotizolam->Broti_Metabolites CYP3A4 (Hydroxylation) Broti_Conjugates Glucuronide Conjugates Broti_Metabolites->Broti_Conjugates UGTs Experimental Workflow for In Vivo Pharmacokinetic Study A Drug Administration (Oral Dose) B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D LC-MS/MS Analysis (Quantification of Drug & Metabolites) C->D E Pharmacokinetic Parameter Calculation (Cmax, Tmax, t½, etc.) D->E

References

Safety Operating Guide

Navigating the Disposal of Flubrotizolam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of novel research compounds like Flubrotizolam is a critical component of laboratory safety and regulatory compliance. As a potent thieno-triazolo designer benzodiazepine, this compound necessitates a disposal protocol that prioritizes safety, environmental protection, and adherence to institutional and federal guidelines. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.

Regulatory Framework and Core Principles

The disposal of research chemicals, particularly analogues of controlled substances, is governed by multiple agencies, primarily the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) in the United States. While this compound may not be explicitly listed as a controlled substance or a hazardous waste, its pharmacological activity warrants a cautious approach, treating it as a potentially hazardous chemical.

Key principles for the disposal of this compound include:

  • Avoidance of Sewer and Regular Trash Disposal: Under no circumstances should this compound be flushed down the drain or disposed of in the regular trash.[1] This practice can lead to environmental contamination and is prohibited for many pharmaceutical wastes.

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal. They will be familiar with specific local, state, and federal regulations.

  • Render the Substance Non-Retrievable: For substances with potential for misuse, the DEA mandates that they be rendered "non-retrievable."[1] While incineration is the current standard to meet this requirement, chemical deactivation can be a crucial preliminary step in a laboratory setting.[1]

Recommended Disposal Protocol for this compound

The following protocol outlines a recommended procedure for the disposal of this compound in a research laboratory. This protocol is based on best practices for the disposal of analogous benzodiazepines and other potent pharmaceutical compounds.

Step 1: Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Step 2: Chemical Deactivation using Activated Carbon

Chemical deactivation is a recommended preliminary step to render the this compound non-retrievable. Activated carbon has been shown to be effective in adsorbing and deactivating benzodiazepines.[2][3]

Materials:

  • This compound waste (in solid or solution form)

  • Activated carbon (powdered or granular)

  • A designated waste container with a secure lid, compatible with the solvents used.

  • Water (if the waste is in solid form)

  • A suitable solvent to dissolve the this compound if necessary (e.g., methanol (B129727) or ethanol).

Procedure:

  • Preparation: In a designated chemical fume hood, carefully transfer the this compound waste into the designated waste container.

  • For Solid Waste: If the this compound is in solid form, add a sufficient amount of a suitable solvent (e.g., methanol) to fully dissolve it.

  • Addition of Activated Carbon: Add an excess of activated carbon to the container. A general guideline is to use at least a 10:1 ratio by weight of activated carbon to the estimated amount of this compound.

  • Agitation: Securely close the container and agitate the mixture to ensure thorough mixing of the this compound with the activated carbon.

  • Contact Time: Allow the mixture to stand for at least 24 hours to ensure maximum adsorption and deactivation. Studies on other benzodiazepines show high deactivation rates within this timeframe.

Step 3: Waste Collection and Labeling
  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound, Deactivated with Activated Carbon"

    • List all solvents present in the mixture.

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory, away from incompatible materials.

Step 4: EHS-Coordinated Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS department.

  • Documentation: Complete all necessary waste disposal forms as required by your institution. Retain copies of all documentation for your records.

  • Reverse Distributor: The EHS department will typically coordinate with a licensed hazardous waste vendor or a DEA-registered reverse distributor for the final destruction of the material, usually via incineration.

Quantitative Data on Benzodiazepine Deactivation

The following table summarizes data from studies on the deactivation of various benzodiazepines using activated carbon, demonstrating the effectiveness of this method.

BenzodiazepineDeactivation after 24 hoursDeactivation after 28 daysLeaching after 28 days
Diazepam>70%>99%<1%
Lorazepam>85%>99%<1%
Alprazolam>99%>99%<1.3%
Temazepam>99%>99%<1.3%

Data compiled from studies on activated carbon-based drug disposal systems.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research setting.

Flubrotizolam_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe deactivation Step 2: Chemical Deactivation (Activated Carbon) ppe->deactivation dissolve Dissolve solid waste in suitable solvent deactivation->dissolve add_carbon Add excess activated carbon (e.g., 10:1 ratio) dissolve->add_carbon agitate Agitate and allow for 24-hour contact time add_carbon->agitate labeling Step 3: Label Waste Container (Contents, Date, 'Hazardous') agitate->labeling storage Store in designated secure hazardous waste area labeling->storage ehs Step 4: Contact EHS for Waste Pickup storage->ehs documentation Complete and file all required paperwork ehs->documentation end End: Final Disposal by Licensed Vendor (Incineration) documentation->end

Caption: Disposal workflow for this compound in a laboratory setting.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flubrotizolam
Reactant of Route 2
Flubrotizolam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.